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(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid Documentation Hub

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  • Product: (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid
  • CAS: 859160-67-1

Core Science & Biosynthesis

Foundational

2-formylphenylboronic acid oxime structure and stability

An In-Depth Technical Guide to the Structure and Stability of 2-Formylphenylboronic Acid Oxime Abstract This technical guide provides a comprehensive examination of the molecular structure and stability of 2-formylphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Stability of 2-Formylphenylboronic Acid Oxime

Abstract

This technical guide provides a comprehensive examination of the molecular structure and stability of 2-formylphenylboronic acid (2-FPBA) oxime, a cornerstone of dynamic covalent chemistry with significant applications in drug development, chemical biology, and materials science. We will delve into the unique intramolecular interactions that govern its formation and reactivity, present a detailed analysis of its hydrolytic stability under physiological conditions, and offer field-proven experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this versatile chemical entity.

Introduction: The Rise of a Dynamic Covalent Linkage

In the landscape of bioconjugation and molecular assembly, the demand for chemical linkages that are both robust and reversible has led to the intensive study of dynamic covalent bonds. Among these, the adducts formed between 2-formylphenylboronic acid (2-FPBA) and α-nucleophiles such as hydroxylamines have emerged as particularly powerful tools.[1][2][3] The resulting 2-FPBA oxime linkage exhibits an exceptional combination of rapid formation kinetics at neutral pH and tunable stability, setting it apart from traditional, more inert covalent bonds.[4]

The unique characteristic of 2-FPBA is the strategic placement of a Lewis acidic boronic acid adjacent to a carbonyl group.[2] This arrangement facilitates intramolecular catalysis, dramatically accelerating the rate of oxime formation and conferring a dynamic nature to the resulting C=N bond.[2][4] Understanding the interplay between the oxime and the boronic acid is critical for harnessing its full potential in applications ranging from reversible protein labeling and self-healing materials to the construction of dynamic combinatorial libraries.[3][5] This guide will synthesize the current knowledge on the structure and stability of 2-FPBA oxime, providing both theoretical grounding and practical methodologies.

Molecular Structure: The Iminoboronate Equilibrium

The structure of 2-FPBA oxime is not a simple, static entity but exists in a crucial equilibrium between an open-chain form and a cyclic, five-membered iminoboronate structure.[1][6] This intramolecular B-N dative bond is the defining feature of this system and is responsible for its unique reactivity.

  • Open Form (Aldoxime): In this state, the molecule exists as a standard oxime with a free boronic acid moiety.

  • Cyclic Form (Iminoboronate): The lone pair of electrons on the imine nitrogen coordinates with the empty p-orbital of the sp²-hybridized boron atom.[7] This forms a five-membered ring, resulting in a tetracoordinate, sp³-hybridized boron center.[8]

While crystallographic studies can provide insight, NMR spectroscopy, particularly ¹¹B NMR, is invaluable for studying this equilibrium in solution.[6][9] A significant upfield shift in the ¹¹B NMR spectrum (from ~30 ppm for the trigonal sp² boron to ~5-15 ppm for the tetrahedral sp³ boron) indicates the formation of the tetracoordinate iminoboronate species.[10] The extent of this equilibrium is influenced by the substituents on the oxime and the solvent environment.[6] However, for aldoximes derived from 2-FPBA, the equilibrium often favors the open form in the ground state, with the cyclic structure being a key intermediate that accelerates both formation and hydrolysis.[2][6]

Caption: Equilibrium between the open aldoxime and cyclic iminoboronate forms.

Formation Kinetics and Stability Profile

The defining advantage of the 2-FPBA system is its extraordinarily rapid kinetics of formation and its well-characterized, tunable stability. This dynamic nature is a direct consequence of the intramolecular boronic acid participation.

Accelerated Formation at Physiological pH

Unlike standard oxime condensations, which can be sluggish at neutral pH, the reaction between 2-FPBA and hydroxylamines proceeds with remarkable speed.[4] The neighboring boronic acid acts as an intramolecular acid catalyst, facilitating the rate-limiting dehydration step of the carbinolamine intermediate.[2] This results in second-order rate constants several orders of magnitude higher than for aldehydes lacking the ortho-boronic acid moiety.[2][4]

G Figure 2: Boron-Assisted Oxime Formation Mechanism Reactants 2-FPBA + R-ONH₂ Intermediate Tetrahedral Intermediate (Carbinolamine) Reactants->Intermediate Nucleophilic Attack Cyclic_Intermediate Cyclic Boronate Ester (Key Intermediate) Intermediate->Cyclic_Intermediate Intramolecular Cyclization Product 2-FPBA Oxime + H₂O Cyclic_Intermediate->Product Rate-Limiting Dehydration (Boron-Assisted)

Caption: The boronic acid facilitates the rate-limiting dehydration step.

Hydrolytic Stability: A Dynamic Balance

While the formation is rapid, the resulting oxime is not inert. It is a dynamic covalent bond that undergoes hydrolysis back to its constituent aldehyde and hydroxylamine.[1][5] This reversibility is a key feature for applications requiring stimuli-responsive cleavage.

The stability of the 2-FPBA oxime is significantly greater than that of analogous hydrazones but less than that of traditional, non-catalyzed oximes.[11][12] The hydrolysis is acid-catalyzed, meaning the linkage is more stable at neutral or slightly basic pH and becomes more labile under acidic conditions.[11][13] This pH-dependent stability is a critical parameter for designing drug delivery systems that release payloads in acidic tumor microenvironments or endosomal compartments.

The table below summarizes representative kinetic data for the formation and hydrolysis of 2-FPBA oximes under physiological conditions.

Linkage TypeReactantk_form (M⁻¹s⁻¹)k_hydrolysis (s⁻¹)Half-life (t₁/₂)K_eq (M⁻¹)Source
2-FPBA Oxime O-methylhydroxylamine460 ± 143.2 ± 0.2 x 10⁻⁴~36 min1.5 x 10⁶[5]
2-FPBA Oxime Generic>10,0004.2 ± 0.4 x 10⁻⁵~4.6 hours>10⁸[2]
2-FPBA Hydrazone Acyl hydrazide150 ± 12.3 ± 0.1 x 10⁻⁴~50 min6.6 x 10⁵[5]

Note: Kinetic values can vary based on specific reactants, buffer conditions, and temperature. Data is presented to illustrate relative magnitudes.

Tuning and Controlling Stability

The dynamic nature of the 2-FPBA oxime can be precisely controlled through external stimuli, offering a level of control rarely seen in covalent linkages.

  • pH Control: As the hydrolysis is acid-catalyzed, the dynamic exchange can be slowed or effectively "paused" by increasing the pH (e.g., to pH 8.5-9.5) and restarted by lowering the pH back to physiological levels.[3][5]

  • Redox Control: The intramolecular catalysis can be permanently switched off by oxidizing the boronic acid. Treatment with a mild oxidant like hydrogen peroxide (H₂O₂) converts the boronic acid [-B(OH)₂] to a phenol [-OH].[1][14] This abolishes the rapid dynamics, dramatically slowing the hydrolysis rate and increasing the half-life from minutes or hours to several months, effectively "locking" the linkage in place.[3][5]

G Figure 3: Control of 2-FPBA Oxime Dynamics Dynamic Dynamic 2-FPBA Oxime (Rapid Exchange) Paused Paused Exchange (High pH) Dynamic->Paused Increase pH / Decrease pH Locked Locked Oxime (Static Linkage) Dynamic->Locked Oxidation (H₂O₂)

Caption: Stability can be reversibly tuned with pH or irreversibly locked by oxidation.

Experimental Protocols

The following protocols provide a framework for the synthesis and stability analysis of 2-FPBA oximes. As a self-validating system, successful synthesis should be confirmed by characterization (NMR, MS), and stability should be assessed by monitoring the disappearance of the product or the appearance of starting materials over time.

Protocol: Synthesis of a Model 2-FPBA Oxime

This protocol describes the synthesis of the oxime from 2-formylphenylboronic acid and O-benzylhydroxylamine hydrochloride.

Materials:

  • 2-Formylphenylboronic acid (2-FPBA)

  • O-Benzylhydroxylamine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Phosphate buffer (100 mM, pH 7.2)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • NMR tubes, spectrometer; LC-MS system

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of O-benzylhydroxylamine hydrochloride and 1.2 equivalents of NaHCO₃ in a 1:1 mixture of phosphate buffer (pH 7.2) and methanol. Stir for 10 minutes to neutralize the hydrochloride.

  • Condensation Reaction: Add 1.05 equivalents of 2-FPBA to the solution. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes.[4]

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹¹B NMR, and high-resolution mass spectrometry.

Protocol: Analysis of Hydrolytic Stability by ¹H NMR

This protocol allows for the quantitative measurement of the oxime's hydrolysis rate.

Workflow Diagram:

G Figure 4: Workflow for Hydrolytic Stability Assay A Prepare Stock Solution of 2-FPBA Oxime in DMSO-d₆ D Initiate Hydrolysis: Add Stock Solution to Buffer in NMR Tube A->D B Prepare Deuterated Buffer (e.g., pD 7.4 Phosphate Buffer in D₂O) C Add Internal Standard to Buffer (e.g., DSS or TMSP) B->C C->D E Acquire ¹H NMR Spectrum at t=0 D->E F Incubate Sample at Controlled Temperature (e.g., 37 °C) E->F G Acquire Spectra at Regular Time Intervals F->G H Integrate Signals of Oxime and Released Aldehyde vs. Standard G->H I Plot [Oxime] vs. Time and Fit to First-Order Decay to Determine k_hydrolysis H->I

Caption: Step-by-step process for measuring hydrolysis kinetics via ¹H NMR.

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified 2-FPBA oxime in a deuterated organic solvent (e.g., DMSO-d₆). Prepare the desired deuterated aqueous buffer (e.g., phosphate buffer in D₂O, pD 7.4). Add a known concentration of an internal standard (e.g., DSS) to the buffer.

  • Initiation: In an NMR tube, combine the deuterated buffer with the internal standard. To initiate the hydrolysis experiment, add a small volume (typically <5% of total volume) of the oxime stock solution to the buffer to achieve the desired final concentration (e.g., 1-10 mM). Mix quickly.

  • Data Acquisition: Immediately acquire the first ¹H NMR spectrum (t=0). This will serve as the starting point.

  • Incubation & Monitoring: Maintain the NMR tube at a constant, controlled temperature (e.g., 37 °C). Acquire subsequent spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then less frequently).

  • Data Analysis: For each spectrum, integrate the characteristic proton signal of the oxime (e.g., the imine C-H proton) and a characteristic signal of the released 2-FPBA (the aldehyde proton).[11]

  • Calculation: Normalize the integrals against the internal standard. Plot the natural logarithm of the oxime concentration (or normalized integral) versus time. The negative slope of the resulting line from a linear regression fit will be the first-order rate constant for hydrolysis (k_hydrolysis). The half-life can be calculated as t₁/₂ = ln(2) / k_hydrolysis.

Conclusion

2-Formylphenylboronic acid oxime represents a sophisticated class of dynamic covalent linkages. Its structure, defined by the equilibrium with a cyclic iminoboronate form, gives rise to unique and advantageous properties. The intramolecular catalysis provided by the ortho-boronic acid enables exceptionally rapid formation at physiological pH, while also rendering the bond susceptible to controlled hydrolysis. This stability can be precisely tuned by altering pH or permanently "locked" via oxidation. These features, combined with well-defined methods for synthesis and analysis, make 2-FPBA oxime an invaluable tool for researchers in drug development and chemical biology, enabling the design of advanced stimuli-responsive systems and robust bioconjugates.

References

  • Han, G. S., & Domaille, D. W. (n.d.). Dynamic exchange and oxidation reactivity of boronic acid oximes, hydrazones, and diazaborines. American Chemical Society.
  • Menta, E., et al. (2002). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Letters in Organic Chemistry.
  • Wikipedia contributors. (n.d.). Oxime. Wikipedia.
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  • Al-Hujran, T. A., et al. (2019). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. KAUST Repository.
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  • Han, G. S., et al. (2021). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv.
  • Liu, K., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021040118.
  • Gao, J., et al. (2015). Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. Journal of the American Chemical Society, 137(12), 4138–4145.
  • Han, G. S., et al. (2021). Tuning the exchange dynamics of boronic acid hydrazones and oximes with pH and redox control. Organic & Biomolecular Chemistry, 19(24), 5349-5353.
  • Menta, E., et al. (2002). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • Schmidt, P., Stress, C., & Gillingham, D. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science, 6(9), 5040-5044.
  • Gentry, Z., & Redding, L. (2020). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University.
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  • Li, Y., et al. (2024).
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  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Formylphenylboronic Acid. TCI Chemicals.
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  • Bernardes, G. J. L., et al. (2021). A 2-formylphenylboronic acid (2FPBA)-maleimide crosslinker: a versatile platform for Cys-peptide-hydrazine conjugation and interplay. Organic & Biomolecular Chemistry, 19(28), 6221-6226.
  • Worek, F., et al. (2019). Structures of oximes. A) standard charged oximes: 2-PAM, HI-6, and obidoxime, B.
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Sources

Exploratory

An In-depth Technical Guide to the Core of Dynamic Covalent Chemistry: The Oxime Exchange Mechanism

For Researchers, Scientists, and Drug Development Professionals Abstract Dynamic covalent chemistry (DCC) has emerged as a powerful paradigm in molecular science, enabling the creation of adaptive chemical systems with a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynamic covalent chemistry (DCC) has emerged as a powerful paradigm in molecular science, enabling the creation of adaptive chemical systems with applications ranging from materials science to drug discovery.[1] At the heart of many DCC systems lies the reversible formation and exchange of covalent bonds. Among these, the oxime linkage has garnered significant attention due to its favorable stability and tunable dynamics.[2][3] This guide provides an in-depth exploration of the core of oxime-based DCC: the oxime exchange mechanism. We will dissect the mechanistic pathways, explore the key factors that govern reaction kinetics and equilibrium, and provide practical, field-proven experimental protocols for harnessing this versatile reaction. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of dynamic oxime chemistry in their work.

Introduction: The Power of Dynamic Covalent Bonds

Dynamic covalent chemistry is predicated on the principle of reversible covalent bond formation, allowing for the continuous exchange of molecular components under specific conditions.[1] This inherent reversibility imparts materials with unique properties, such as self-healing, adaptability, and responsiveness to external stimuli. In the realm of drug development, DCC facilitates the rapid generation of libraries of potential inhibitors and provides a means to create more effective and targeted therapeutic agents.[4]

Oxime bonds, formed from the reaction of an aldehyde or ketone with a hydroxylamine, are particularly well-suited for DCC applications.[5] They exhibit a desirable balance of stability under physiological conditions while remaining susceptible to controlled exchange, making them invaluable tools for bioconjugation and the development of dynamic chemical systems.[2][6]

The Mechanism of Oxime Exchange: A Tale of Two Pathways

The exchange of oxime linkages can proceed through two primary mechanistic pathways: a hydrolysis-recondensation pathway and a direct metathesis pathway. The prevailing mechanism is highly dependent on the reaction conditions, particularly the presence of water and the nature of the catalyst.

Hydrolysis-Recondensation Pathway

In aqueous environments, oxime exchange can occur via a two-step process involving the hydrolysis of the initial oxime to its constituent carbonyl and hydroxylamine components, followed by the condensation of these intermediates to form a new oxime. This pathway is essentially the reverse of oxime formation followed by a new forward reaction. The rate of this process is highly pH-dependent, with acidic conditions generally accelerating both the hydrolysis and condensation steps.[7]

Acid-Catalyzed Metathesis Pathway

In non-aqueous or low-water conditions, a direct metathesis mechanism is proposed to be the dominant pathway for oxime exchange, particularly in the presence of an acid catalyst.[8][9] This mechanism avoids the complete dissociation of the oxime bond and is thought to proceed through a four-membered cyclic intermediate.[9][10]

The proposed steps for the acid-catalyzed metathesis are as follows:

  • Protonation: An acid catalyst protonates the oxygen atom of one of the oxime ethers, making the nitrogen atom more electrophilic.

  • Nucleophilic Attack: The non-protonated oxime ether acts as a nucleophile, attacking the protonated oxime.

  • Intermediate Formation: This attack leads to the formation of a four-membered cyclic intermediate.

  • Ring Opening and Proton Transfer: The intermediate undergoes ring-opening and proton transfer to yield the exchanged oxime products.

This metathesis pathway is particularly relevant in the context of Covalent Adaptable Networks (CANs) and other polymer systems where water content may be limited.[1]

Below is a visualization of the proposed acid-catalyzed oxime metathesis mechanism.

G cluster_reactants Reactants cluster_protonation Protonation cluster_attack Nucleophilic Attack cluster_products Products R1_C_N_OR2 R1-CH=N-OR2 Protonated_Oxime R1-CH=N(H+)-OR2 R1_C_N_OR2->Protonated_Oxime Protonation R3_C_N_OR4 R3-CH=N-OR4 Intermediate_Complex [Four-membered cyclic intermediate] R3_C_N_OR4->Intermediate_Complex H_plus H+ H_plus->Protonated_Oxime Protonated_Oxime->Intermediate_Complex Attack by R3-CH=N-OR4 R1_C_N_OR4 R1-CH=N-OR4 Intermediate_Complex->R1_C_N_OR4 Ring Opening & Proton Transfer R3_C_N_OR2 R3-CH=N-OR2 Intermediate_Complex->R3_C_N_OR2

Caption: Proposed mechanism for acid-catalyzed oxime metathesis.

Key Factors Influencing Oxime Exchange

The rate and equilibrium of oxime exchange are highly tunable and can be controlled by several key factors. Understanding these parameters is crucial for designing and optimizing dynamic covalent systems.

pH

The pH of the reaction medium has a profound effect on oxime exchange kinetics. Generally, acidic conditions accelerate the reaction.[7] For the hydrolysis-recondensation pathway, low pH protonates the oxime nitrogen, making it more susceptible to hydrolysis. For the metathesis pathway, an acid catalyst is often required to initiate the exchange.[9] However, excessively low pH can lead to protonation of the hydroxylamine nucleophile, rendering it unreactive.[7] The optimal pH for oxime formation and exchange is typically around 4.5, but catalysis can enable efficient exchange at neutral pH.[7][11]

Catalysis

The discovery of efficient catalysts has been a major advancement in the field of dynamic oxime chemistry, enabling rapid exchange under mild conditions.

  • Aniline and its Derivatives: Aniline is a classic catalyst for imine formation and has been shown to significantly accelerate oxime ligation and exchange, even at neutral pH.[3][12] The catalytic mechanism involves the formation of a more reactive protonated Schiff base intermediate.[3] More efficient catalysts, such as m-phenylenediamine (mPDA), have been developed, offering rate enhancements up to 15 times that of aniline.[12][13]

  • Amine Buffers: Recent studies have shown that certain amine buffers can act as bifunctional catalysts, further accelerating oxime and hydrazone formation at neutral pH.[11] These catalysts, such as 2-(aminomethyl)imidazoles, can provide rate enhancements of up to 400-fold.[11]

  • Metal Catalysis: While less common for exchange reactions, metal catalysts are employed in various other reactions involving oximes.[14]

Substituent Effects

The electronic nature of the substituents on both the carbonyl and hydroxylamine components can significantly influence the rate of oxime exchange.[8][9] Electron-donating groups (EDGs) on the aromatic ring of the oxime have been shown to promote faster exchange reactions, while electron-withdrawing groups (EWGs) lead to longer reaction times.[9] This is likely due to the stabilization of the transition state during the nucleophilic attack step of the metathesis mechanism.[9]

Quantitative Data on Reaction Kinetics

The following table summarizes kinetic data for oxime formation and exchange under various conditions, illustrating the impact of different catalysts and pH.

Aldehyde/KetoneAminooxy CompoundCatalyst (Concentration)pHSolventkobs (M⁻¹s⁻¹)Reference
BenzaldehydeAminooxyacetyl-peptideAniline (100 mM)7.00.3 M Na Phosphate8.2[15]
CitralAminooxy-dansylAniline (50 mM)7.3Phosphate Buffer10.3[15]
CitralAminooxy-dansylm-Phenylenediamine (50 mM)7.3Phosphate Buffer27.0[15]
CitralAminooxy-dansylm-Phenylenediamine (500 mM)7.3Phosphate Buffer>100[15]
2-PentanoneAminooxy-dansylAniline (100 mM)7.5Tris·HCl0.082[16]
2-PentanoneAminooxy-dansylm-Phenylenediamine (750 mM)7.5Tris·HCl0.29[12]

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical oxime exchange reaction and its analysis. This protocol is a self-validating system, where successful exchange can be confirmed by standard analytical techniques.

General Protocol for Monitoring Oxime Exchange by ¹H NMR

This protocol describes a representative experiment to monitor the exchange between two different oxime ethers catalyzed by an acid.

Materials:

  • Oxime Ether 1 (e.g., 4-methoxybenzaldehyde O-alkyl oxime)

  • Oxime Ether 2 (e.g., 4-nitrobenzaldehyde O-alkyl oxime)

  • Acid Catalyst (e.g., p-toluenesulfonic acid, p-TSA)

  • Anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃)

  • NMR tubes

  • Heating block or oil bath

Procedure:

  • Reactant Preparation: In a clean, dry vial, accurately weigh equimolar amounts of Oxime Ether 1 and Oxime Ether 2 (e.g., 0.5 mmol each).[17]

  • Catalyst Addition: Add the acid catalyst (e.g., 10 mol% p-TSA) to the vial containing the oximes.[17]

  • Reaction Initiation: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and begin stirring.[17]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 180, and 480 minutes), withdraw a small aliquot of the reaction mixture.[17]

  • NMR Sample Preparation: Dissolve the aliquot in a suitable deuterated solvent (e.g., C₆D₆) in an NMR tube.

  • NMR Analysis: Acquire ¹H NMR spectra for each time point.

  • Data Analysis: Monitor the reaction progress by integrating the signals corresponding to the starting oximes and the newly formed exchanged oximes. The appearance of new signals and the decrease in the intensity of the starting material signals will indicate that the exchange reaction is proceeding. Calculate the conversion at each time point to determine the reaction kinetics.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental protocol described above.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis weigh_oximes Weigh Equimolar Oximes add_catalyst Add Acid Catalyst weigh_oximes->add_catalyst heat_stir Heat and Stir at Desired Temperature add_catalyst->heat_stir sampling Take Aliquots at Time Intervals heat_stir->sampling Time-course prepare_nmr Prepare NMR Samples sampling->prepare_nmr acquire_spectra Acquire ¹H NMR Spectra prepare_nmr->acquire_spectra analyze_data Analyze Data (Integration, Conversion) acquire_spectra->analyze_data

Caption: Experimental workflow for monitoring oxime exchange.

Conclusion

The dynamic covalent chemistry of oxime exchange offers a robust and versatile platform for the development of adaptive materials and novel therapeutic strategies. A thorough understanding of the underlying mechanisms, coupled with the ability to control the reaction kinetics and equilibrium through careful selection of pH, catalysts, and substituents, is paramount for harnessing the full potential of this powerful chemical tool. The protocols and data presented in this guide provide a solid foundation for researchers to design, execute, and validate their own dynamic oxime-based systems. As the field continues to evolve, the principles outlined herein will remain fundamental to the advancement of dynamic covalent chemistry and its diverse applications.

References

  • Pettazzoni, L., Ximenis, M., Leonelli, F., Vozzolo, G., Bodo, E., Elizalde, F., & Sardon, H. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. Chemical Science. [Link]

  • Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333–342. [Link]

  • Pettazzoni, L., Ximenis, M., Leonelli, F., Vozzolo, G., Bodo, E., Elizalde, F., & Sardon, H. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. PMC. [Link]

  • Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. PubMed. [Link]

  • Galiano, V., et al. (2011). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. NIH. [Link]

  • Li, Y., et al. (2017). Oxime-Based and Catalyst-Free Dynamic Covalent Polyurethanes. Journal of the American Chemical Society, 139(25), 8678–8684. [Link]

  • White, C. J., et al. (2023). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. [Link]

  • Pettazzoni, L., et al. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. RSC Publishing. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions ...]. AxisPharm. [Link]

  • Pettazzoni, L., et al. (n.d.). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. RSC. [Link]

  • Ananikov, V. P., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. [Link]

  • Gulea, M., & Gurban, A. M. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(21), 13410–13515. [Link]

  • Mező, G., et al. (2024). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. MDPI. [Link]

  • Li, Y., et al. (2017). Oxime-Based and Catalyst-Free Dynamic Covalent Polyurethanes. R Discovery. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Taylor, P., et al. (2011). Interaction Kinetics of Oximes with Native, Phosphylated and Aged Human Acetylcholinesterase. PMC - NIH. [Link]

  • Li, Y., et al. (n.d.). Oxime-Based and Catalyst-Free Dynamic Covalent Polyurethanes. ACS Publications. [Link]

  • Grover, G. N., & Maynard, H. D. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry. [Link]

  • ResearchGate. (n.d.). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. [Link]

  • Li, Y., et al. (2017). Oxime-Based and Catalyst-Free Dynamic Covalent Polyurethanes. Journal of the American Chemical Society. [Link]

  • u:scholar. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). (a) Proposed mechanism for the acid catalysed oxime metathesis studied... ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]

  • Crisalli, P., & Kool, E. T. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters, 17(1), 132–135. [Link]

  • Wang, Y., et al. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC Publishing. [Link]

  • Crisalli, P., & Kool, E. T. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. RSC Publishing. [Link]

  • Zhang, Y., et al. (2015). Oxime Catalysis by Freezing. Bioconjugate Chemistry. [Link]

  • Pawar, Y. B., et al. (2019). Influence of ions to modulate hydrazone and oxime reaction kinetics to obtain dynamically cross-linked hyaluronic acid hydrogels. Polymer Chemistry. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Semantic Scholar. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones (video). Khan Academy. [Link]

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Foundational

The Ortho-Boronic Acid Neighboring Group Participation Effect: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Power of Proximity In the intricate world of organic chemistry, the precise arrangement of functional groups within a molecule can unlock profound and often unexpected reactivity. The concept...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Power of Proximity

In the intricate world of organic chemistry, the precise arrangement of functional groups within a molecule can unlock profound and often unexpected reactivity. The concept of neighboring group participation (NGP), or anchimeric assistance, epitomizes this principle, where a suitably positioned functional group intramolecularly influences a reaction center, leading to enhanced reaction rates and unique stereochemical outcomes[1][2]. This guide delves into a specific and powerful manifestation of this phenomenon: the ortho-boronic acid neighboring group participation effect .

Boronic acids, characterized by their R-B(OH)₂ functional group, are renowned for their versatility in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction[3]. However, their utility extends far beyond this cornerstone transformation. When a boronic acid moiety is positioned ortho to a reactive functional group on an aromatic ring, it can act as a potent intramolecular Lewis acid catalyst, dramatically accelerating reactions and enabling novel synthetic strategies. This guide will provide an in-depth exploration of the core principles, mechanistic underpinnings, and practical applications of this effect, with a particular focus on its implications for drug discovery and development.

I. The Mechanistic Core: Intramolecular Lewis Acid Catalysis

The fundamental principle behind the ortho-boronic acid neighboring group effect lies in the Lewis acidic nature of the boron atom. The boron in a boronic acid possesses a vacant p-orbital, making it an electron pair acceptor[4]. In an ortho-substituted arylboronic acid, this Lewis acidic center is perfectly poised to interact with a neighboring functional group containing a lone pair of electrons, such as an aldehyde, imine, or ketone[5][6].

This intramolecular interaction forms a transient cyclic boronate intermediate, which serves to activate the neighboring functional group towards nucleophilic attack. For instance, in the case of an ortho-formylphenylboronic acid, the boronic acid coordinates to the carbonyl oxygen. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it significantly more susceptible to attack by a nucleophile[5].

The following diagram illustrates the proposed mechanism for the ortho-boronic acid-facilitated condensation of an aldehyde with a nucleophile, such as an aminothiol[5]:

Ortho-Boronic_Acid_NGP_Mechanism cluster_0 Reactants cluster_1 Intramolecular Coordination & Activation cluster_2 Nucleophilic Attack cluster_3 Product Formation Reactants ortho-Formylphenylboronic Acid + Nucleophile (Nu-H) Coordination Cyclic Boronate Intermediate (Activated Aldehyde) Reactants->Coordination Intramolecular Coordination Attack Tetrahedral Intermediate Coordination->Attack Nucleophilic Attack Product Cyclized Product Attack->Product Dehydration/ Rearrangement

Caption: Proposed mechanism of ortho-boronic acid neighboring group participation.

This intramolecular catalysis is significantly more efficient than intermolecular catalysis, where a boronic acid is simply added to the reaction mixture. The proximity of the ortho-boronic acid ensures a high effective concentration at the reaction site, leading to dramatic rate enhancements.

Kinetic Evidence: A Tale of Three Isomers

The profound impact of the ortho-positioning of the boronic acid is starkly illustrated by comparative kinetic studies. Research on the rates of alkylation of substituted triarylphosphines bearing a pinacol boronic ester group at the ortho-, meta-, and para-positions provides compelling evidence. The ortho-isomer exhibits a rate of substitution with benzyl bromide that is approximately 4.7 times faster than the parent triphenylphosphine. In contrast, the meta- and para-isomers show only a modest rate enhancement of 1.3 and 1.5 times, respectively[7]. This significant rate acceleration for the ortho-isomer is attributed to a stabilizing interaction between an oxygen atom of the pinacol ester and the phosphorus center in the transition state, a clear demonstration of the neighboring group effect[7].

Similarly, in the context of Suzuki-Miyaura coupling, the reactivity of nitrophenylboronic acid isomers follows the trend: para > meta >> ortho[8]. While electronic effects play a role, the significantly lower reactivity of the ortho-isomer is primarily due to steric hindrance, which impedes the approach of the palladium catalyst[8]. This highlights that while the ortho-position is beneficial for intramolecular catalysis, it can be detrimental in reactions requiring the approach of an external reagent to the boron center.

II. Applications in Chemical Synthesis and Bioconjugation

The ortho-boronic acid neighboring group effect has been harnessed in a variety of synthetic applications, ranging from the construction of complex organic molecules to the development of sophisticated bioconjugation strategies.

Facilitating "Click" Chemistry and Bioconjugation

One of the most exciting applications of this effect is in the realm of "click" chemistry. The rapid and efficient condensation of ortho-formylphenylboronic acids with compounds containing vicinal nucleophiles, such as 1,2-aminothiols, exemplifies a "click"-type reaction. These reactions are often complete within minutes at room temperature, proceed in high yields, and do not require an external catalyst[5]. The resulting benzothiazole product retains the boronic acid moiety, which can then serve as a versatile "handle" for subsequent modifications, such as Suzuki or Chan-Lam couplings[5]. This dual functionality—catalyzing the initial cyclization and providing a site for further functionalization—makes this a powerful tool for sequential labeling and the synthesis of complex biomolecules[5].

Synthesis of Cyclic Peptides and Stimuli-Responsive Systems

The rapid and reversible formation of iminoboronates from an ortho-carbonyl arylboronic acid and an amine has been ingeniously applied to the cyclization of peptides[9][10]. By incorporating an ortho-carbonylphenylboronic acid at one terminus of a peptide and an amine nucleophile at the other, spontaneous cyclization can occur under physiological conditions[9][10]. This strategy is particularly valuable as cyclic peptides often exhibit enhanced stability against proteolysis compared to their linear counterparts, a desirable trait for therapeutic peptides[9].

Furthermore, the iminoboronate linkage is often responsive to changes in pH, redox potential, or the presence of small molecules, allowing for the creation of "smart" drug delivery systems that release their payload under specific physiological conditions[10].

III. Experimental Protocols: A Practical Guide

To facilitate the adoption of this powerful synthetic tool, this section provides a detailed, step-by-step methodology for the synthesis of a key precursor, 2-formylphenylboronic acid, and a general protocol for its application in a neighboring group-assisted cyclization.

Synthesis of 2-Formylphenylboronic Acid

The synthesis of ortho-formylphenylboronic acid can be achieved through a directed ortho-metalation strategy. The following protocol is a representative example based on literature procedures[11][12].

Materials:

  • N-[2-(Dimethylamino)ethyl]-N-methylformamide

  • Phenyllithium solution

  • n-Butyllithium solution

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 2 N Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (Argon or Nitrogen).

  • Formation of the Alkoxide: To the flask, add anhydrous THF and N-[2-(Dimethylamino)ethyl]-N-methylformamide. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add one equivalent of phenyllithium solution dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for one hour.

  • Directed ortho-Metalation: Add three equivalents of n-butyllithium solution dropwise, ensuring the temperature remains at -78 °C. Stir for 30 minutes.

  • Borylation: Add six equivalents of triisopropyl borate dropwise at -78 °C. Stir the reaction for 30 minutes.

  • Quenching and Workup: Allow the reaction to warm to room temperature and stir for an additional 30 minutes. Carefully add 2 N hydrochloric acid to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-formylphenylboronic acid.

Synthesis_Workflow Start Start: Anhydrous THF, N-[2-(Dimethylamino)ethyl]-N-methylformamide Step1 Cool to -78°C Start->Step1 Step2 Add Phenyllithium Step1->Step2 Step3 Stir for 1 hr Step2->Step3 Step4 Add n-Butyllithium Step3->Step4 Step5 Stir for 30 min Step4->Step5 Step6 Add Triisopropyl borate Step5->Step6 Step7 Stir for 30 min Step6->Step7 Step8 Warm to RT, Quench with 2N HCl Step7->Step8 Step9 Extract with Ethyl Acetate Step8->Step9 Step10 Dry and Concentrate Step9->Step10 End Purify by Chromatography: 2-Formylphenylboronic Acid Step10->End

Caption: Workflow for the synthesis of 2-formylphenylboronic acid.

General Protocol for ortho-Boronic Acid-Assisted Cyclization

This protocol describes a general procedure for the cyclization of 2-formylphenylboronic acid with a 1,2-aminothiol, a reaction that proceeds rapidly at room temperature[5].

Materials:

  • 2-Formylphenylboronic acid

  • 2-Aminothiophenol (or other 1,2-aminothiol)

  • Methanol or a similar protic solvent

  • Thin-layer chromatography (TLC) supplies

  • Standard laboratory glassware

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 2-formylphenylboronic acid in methanol.

  • Nucleophile Addition: To this solution, add an equimolar amount of 2-aminothiophenol.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically very fast and can be monitored by TLC. Full conversion is often observed within minutes to a few hours.

  • Workup and Isolation: Once the reaction is complete, the solvent can be removed in vacuo. The resulting product, a boronic acid-substituted benzothiazole, is often pure enough for subsequent use without further purification. If necessary, the product can be purified by recrystallization or column chromatography.

IV. Considerations and Limitations in Drug Development

While the ortho-boronic acid neighboring group participation effect offers significant advantages, researchers in drug development should be aware of certain limitations and considerations.

Oxidative Instability

A primary concern with boronic acids in biological contexts is their susceptibility to oxidation[13]. At physiological pH, boronic acids can be oxidized by reactive oxygen species (ROS), leading to their degradation and loss of function. This oxidative instability can be a significant hurdle for the development of boronic acid-containing drugs. However, recent research has shown that the oxidative stability of boronic acids can be dramatically enhanced by installing a pendant carboxyl group that coordinates to the boron atom, forming a boralactone. This modification can increase the resistance to oxidation by up to 10,000-fold, offering a promising strategy to overcome this limitation[13].

Steric Hindrance

As mentioned earlier, the ortho-substituent can create steric hindrance, which may impede reactions that require the approach of a bulky reagent to the boronic acid moiety[8]. This is a critical consideration when designing multi-step syntheses where the boronic acid is intended to participate in reactions such as Suzuki-Miyaura coupling after the neighboring group-assisted step.

Docking and In Silico Screening Challenges

The covalent and reversible nature of the interaction between boronic acids and biological targets (e.g., serine proteases) can pose challenges for standard in silico drug discovery workflows. Docking programs may not accurately predict the binding mode and affinity of boronic acid derivatives due to the complexities of covalent bond formation[14]. Therefore, specialized computational approaches and careful experimental validation are crucial when screening for boronic acid-based inhibitors.

V. Conclusion and Future Outlook

The ortho-boronic acid neighboring group participation effect is a powerful and versatile tool in the arsenal of the modern chemist. Its ability to dramatically accelerate reactions through intramolecular Lewis acid catalysis has opened up new avenues in organic synthesis, bioconjugation, and materials science. For researchers and drug development professionals, understanding and harnessing this effect can lead to the efficient synthesis of complex molecules, the development of novel bioconjugation strategies, and the creation of innovative stimuli-responsive therapeutic systems.

As our understanding of this phenomenon continues to grow, we can anticipate the development of even more sophisticated applications. The design of novel ortho-substituted boronic acids with tailored reactivity and stability, coupled with a deeper understanding of their interactions in complex biological systems, will undoubtedly pave the way for the next generation of advanced therapeutics and functional materials.

References

  • Click with a Boronic Acid Handle: A Neighboring Group-assisted Click Reaction that Allows Ready Secondary Functionalization. PMC. [Link]

  • Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. ChemRxiv. [Link]

  • Method for producing formylphenylboronic acids.
  • Process for preparing highly pure formylphenylboronic acids.
  • Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University. [Link]

  • Relative rates of alkylation for B-substituted triarylphosphines: an ortho-Boron group enhances reactivity on phosphorus. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Bromide-Catalyzed Radical Cyclization of Biarylboronic Acids and Se/Te Powder. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Cyclization constants of selected ortho-formylphenylboronic acids in... ResearchGate. [Link]

  • Click with a Boronic Acid Handle: A Neighboring Group-Assisted Click Reaction that Allows Ready Secondary Functionalization. ResearchGate. [Link]

  • Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization. Organic Chemistry Portal. [Link]

  • ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]

  • Boronate Formation-Triggered Azide–Alkyne Cycloaddition. Organic Letters. [Link]

  • Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation Chemistry, Sensor Development, and Stimuli-Responsive Materials. ChemRxiv. [Link]

  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PMC. [Link]

  • Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society. [Link]

  • Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design. MDPI. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Anchimeric Assistance. Dalal Institute. [Link]

  • How to make C–N bonds using boronic acids and their derivatives without transition metals. Chemical Society Reviews (RSC Publishing). [Link]

  • Iminoboronate-Based Peptide Cyclization That Responds to pH, Oxidation, and Small Molecule Modulators. Journal of the American Chemical Society. [Link]

  • Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates. PMC. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]

  • The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]

  • 30.4: Anchimeric Assistance. Chemistry LibreTexts. [Link]

Sources

Exploratory

The Thermodynamics of Boronic Acid Oxime Formation: A Guide to Dynamic Covalent Architectures

Topic: Thermodynamics of Boronic Acid Oxime Formation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of drug development an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamics of Boronic Acid Oxime Formation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of drug development and chemical biology, the formation of oximes from boronic acid derivatives—specifically 2-formylphenylboronic acid (2-FPBA) —represents a paradigm shift from static bioconjugation to Dynamic Covalent Chemistry (DCC) .[1][2] Unlike traditional oxime ligations which are kinetically slow and thermodynamically stable only at low pH, boron-assisted oxime formation is rapid, reversible, and tunable at physiological pH.[1][2]

This guide provides a rigorous thermodynamic analysis of this system, detailing the energetic drivers (


) that govern the stability of borono-oximes and hydroxamic acid complexes. It serves as a blueprint for researchers utilizing these motifs for reversible peptide macrocyclization, pro-drug linkers, and responsive hydrogels.

Part 1: Mechanistic Foundations & Thermodynamic Profile

The 2-FPBA "Turbo" Oxime Effect

The reaction between a generic aldehyde and an alkoxyamine (


) to form an oxime is typically slow (

) at neutral pH. However, introducing a boronic acid moiety at the ortho position of the aldehyde (2-FPBA) accelerates this rate by orders of magnitude (

) and alters the thermodynamic equilibrium.

The Mechanism: The boronic acid acts as an intramolecular Lewis acid trap. The nitrogen of the forming hemiaminal coordinates with the boron center, stabilizing the transition state and the final product via an iminoboronate (B-N) interaction.

Diagram 1: 2-FPBA Oxime Formation Mechanism

Caption: Mechanism showing the boron-assisted acceleration of oxime formation via a cyclic iminoboronate intermediate, distinct from classical oxime condensation.

FPBA_Mechanism FPBA 2-Formylphenylboronic Acid (2-FPBA) Intermediate Hemiaminal Intermediate (B-N Coordination) FPBA->Intermediate + Nucleophile Fast Association Nucleophile Alkoxyamine (R-O-NH2) Nucleophile->Intermediate Product Borono-Oxime Product (Stable 5/6-ring) Intermediate->Product Dehydration (-H2O) Water H2O Intermediate->Water

Thermodynamic Parameters

The stability of the boronic acid oxime is governed by the Gibbs Free Energy equation:


.
ParameterValue (Approx.)Physical Interpretation
Binding Constant (

)

High affinity at pH 7.4. Significantly higher than simple benzaldehyde oximes due to the B-N dative bond.
Enthalpy (

)

to

kJ/mol
Exothermic. Driven by the formation of the covalent C=N bond and the stabilization energy of the intramolecular B-N coordination (approx. 10-15 kJ/mol contribution).
Entropy (

)
Positive (

)
Favorable. Release of water molecules from the condensation reaction and the dehydration of the boronic acid center drives the reaction forward.
Activation Energy (

)

kJ/mol
Low barrier for formation facilitates rapid equilibrium reaching (minutes vs. hours).
The Role of pH and Hybridization

The thermodynamics are strictly pH-dependent. The boron atom switches between a trigonal planar (


) neutral state and a tetrahedral (

) anionic state.
  • pH <

    
     (of Boronic Acid):  The neutral trigonal form accepts the nitrogen lone pair, stabilizing the oxime.
    
  • pH >

    
    :  The boron becomes anionic (hydroxy-bound), repelling the nitrogen lone pair and destabilizing the complex, allowing for reversible release (drug delivery trigger).
    

Part 2: Experimental Protocol (Self-Validating System)

Protocol: Determination of Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

Objective: To directly measure


, 

, and

(stoichiometry) of boronic acid oxime formation. ITC is preferred over fluorescence titration as it provides a complete thermodynamic profile in a single experiment without requiring optical probes.

Validation Strategy: This protocol includes a "Heat of Dilution" control, which is mandatory to subtract background thermal noise caused by mixing buffers.

Diagram 2: ITC Workflow for Boronic Acid Kinetics

Caption: Step-by-step ITC workflow ensuring rigorous data collection and subtraction of heat of dilution artifacts.

ITC_Workflow Prep Sample Preparation (Degas buffers, Match pH exactly) Cell Cell: Boronic Acid (20-50 µM) Syringe: Alkoxyamine Ligand (200-500 µM) Prep->Cell Exp_Run Experimental Run (25 injections, 2 µL each, 180s spacing) Cell->Exp_Run Analysis Data Analysis Subtract Control from Exp Fit to One-Site Model Exp_Run->Analysis Control Control Run (Validation) Ligand -> Buffer (No Protein) Control->Analysis Subtraction

Step-by-Step Methodology:
  • Buffer Matching (Critical):

    • Dissolve 2-FPBA and the oxime/hydroxamic acid ligand in the exact same buffer batch (e.g., 100 mM Phosphate, pH 7.4).

    • Why: Even a 0.05 pH difference creates large ionization heats that mask the binding signal.

  • Concentration Optimization (The C-Value):

    • Calculate the C-value:

      
      .
      
    • Target a C-value between 10 and 100. For high affinity (

      
      ), use 20-50 µM boronic acid in the cell.
      
  • Experimental Titration:

    • Load the cell with Boronic Acid solution.

    • Load the syringe with Ligand solution (10x concentration of cell).

    • Perform 20-25 injections of 2 µL each.

    • Thermodynamic Insight: The initial injections should show large exothermic spikes (binding), decreasing to small spikes (heat of dilution) as saturation is reached.

  • Control Titration (Self-Validation):

    • Titrate the Ligand into pure Buffer.

    • Requirement: The heat evolved here must be subtracted from the experimental data. If this heat is >20% of the binding heat, the buffer matching failed.

  • Data Fitting:

    • Fit the integrated heat data to a One-Set-of-Sites model.[3]

    • Extract

      
       (y-intercept/amplitude) and 
      
      
      
      (slope/inflection). Calculate
      
      
      and
      
      
      computationally.

Part 3: Applications in Drug Development[4]

The thermodynamic reversibility of boronic acid oximes is exploited in two main areas:

  • Reversible Peptide Macrocyclization:

    • Linear peptides containing an N-terminal 2-FPBA and a C-terminal alkoxyamine spontaneously cyclize at neutral pH.

    • Thermodynamic Advantage: The high

      
       ensures the cyclic (bioactive) form dominates in plasma, but the reversibility prevents permanent immunogenicity often seen with static linkers.
      
  • Pro-drug Linkers (ROS-Responsive):

    • Boronic acids are susceptible to oxidation by Reactive Oxygen Species (ROS) (e.g.,

      
      ), converting them to phenols.
      
    • Mechanism:[2][4][5][6] Oxidation destroys the B-N interaction. The thermodynamic equilibrium shifts immediately, hydrolyzing the oxime and releasing the payload.

    • Citation: This mechanism is foundational in targeting high-ROS tumor microenvironments [1].

References

  • Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. Source: ChemRxiv / Org. Biomol. Chem. URL:[Link]2]

  • Boronic Acids Facilitate Rapid Oxime Condensations at Neutral pH. Source: National Institutes of Health (PMC) / Angewandte Chemie. URL:[Link]

  • Thermodynamic and Structural Study of Complexation of Phenylboronic Acid with Salicylhydroxamic Acid. Source: ResearchGate / Chemistry - A European Journal. URL:[Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity. Source: Journal of Visualized Experiments (JoVE) / Harvard CMI. URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid

Application Note: Optimized Synthesis and Characterization of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid Abstract This guide details the synthesis of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid, a critical pha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis and Characterization of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid

Abstract

This guide details the synthesis of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid, a critical pharmacophore in the design of reversible covalent inhibitors (e.g., for serine proteases and


-lactamases) and glucose sensors. Unlike simple aldehyde condensations, this protocol addresses the unique challenge posed by the starting material, 2-formylphenylboronic acid (2-FPBA), which exists in a dynamic equilibrium with its cyclic hemiacetal form (benzoxaborole). We provide a high-yield, self-validating protocol that leverages the thermodynamic stability of the oxime to drive the reaction to completion, ensuring the isolation of the (E)-isomer.

Strategic Analysis: The Equilibrium Challenge

The "Hidden" Reagent: Researchers often purchase "2-formylphenylboronic acid" expecting a free aldehyde. However, in solid state and solution, this compound predominantly exists as 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole (cyclic form). Direct condensation requires conditions that shift this equilibrium toward the open aldehyde form to allow nucleophilic attack by hydroxylamine.

Stereochemical Control: The target molecule is an oxime. While oximes can exist as E (trans) or Z (cis) isomers, the ortho-boronic acid substituent exerts a unique "anchoring" effect. The (E)-isomer is thermodynamically favored not only due to steric avoidance but also due to a potential intramolecular dative bond between the oxime nitrogen and the boron atom (


), forming a stable 5-membered chelate.

Reaction Mechanism & Workflow

The synthesis relies on a condensation reaction between hydroxylamine hydrochloride and 2-FPBA. A base is required to neutralize the hydrochloride salt, releasing the free nucleophilic amine (


).

Graphviz Diagram: Mechanistic Pathway The following diagram illustrates the ring-opening of the benzoxaborole precursor and the subsequent trap by hydroxylamine.

ReactionPathway Start Benzoxaborole (Cyclic Precursor) Open 2-Formylphenylboronic Acid (Open Aldehyde Form) Start->Open Equilibrium (Solvent/pH dependent) Inter Carbinolamine Intermediate Open->Inter + NH2OH (Nucleophilic Attack) Product (E)-Oxime Boronic Acid (Target) Inter->Product - H2O (Dehydration) Product->Product N->B Interaction (Stabilizes E-isomer)

Figure 1: Reaction pathway showing the shift from the cyclic benzoxaborole starting material to the thermodynamically stable (E)-oxime product.

Experimental Protocol

Safety Note: Hydroxylamine is toxic and a potential mutagen. Boronic acids can dehydrate to form boroxines (anhydrides) if heated excessively under vacuum.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]QuantityRole
2-Formylphenylboronic acid *149.941.01.50 g (10 mmol)Substrate
Hydroxylamine HCl 69.491.20.83 g (12 mmol)Nucleophile
Sodium Acetate (anhydrous) 82.031.51.23 g (15 mmol)Buffer/Base
Ethanol (EtOH) --20 mLSolvent
Water (DI) --10 mLCo-solvent

*Note: Reagent may be labeled as 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole.

Step-by-Step Procedure
  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve Hydroxylamine HCl (0.83 g) and Sodium Acetate (1.23 g) in 10 mL of DI water . Stir for 5 minutes until clear.

    • Why: Pre-mixing generates free hydroxylamine in situ while maintaining a buffered pH (~5-6). High pH (>9) should be avoided to prevent the formation of the anionic boronate species which is less electrophilic at the aldehyde carbon.

  • Substrate Addition:

    • Dissolve 2-Formylphenylboronic acid (1.50 g) in 20 mL of Ethanol .

    • Add the ethanolic solution dropwise to the aqueous hydroxylamine solution over 5 minutes with vigorous stirring.

    • Observation: The reaction is slightly exothermic. A precipitate may begin to form immediately or upon cooling.

  • Reaction:

    • Stir the mixture at Room Temperature (20–25 °C) for 3 hours.

    • Monitoring: Check progress via TLC (System: 5% MeOH in DCM). The starting material (benzoxaborole) usually runs faster than the oxime. Stain with Curcumin or KMnO4 (boronic acids stain orange/red with Curcumin).

  • Workup & Isolation:

    • Rotary evaporate the ethanol at 40 °C under reduced pressure. Do not evaporate to dryness; reduce volume to approx. 10-12 mL (mostly water).

    • Cool the residue in an ice bath (0–4 °C) for 30 minutes to maximize precipitation.

    • Filter the white solid using a sintered glass funnel.

    • Wash the cake with cold water (2 x 5 mL) to remove excess salts (NaCl/NaOAc).

    • Wash with a small amount of cold hexanes to remove any unreacted aldehyde traces.

  • Drying:

    • Dry the solid under high vacuum at room temperature for 4 hours.

    • Caution: Do not heat above 60 °C during drying, as boronic acids can dehydrate to form trimeric boroxines.

Characterization & Quality Control

Graphviz Diagram: QC Decision Tree

QCDecision Sample Isolated Solid NMR_H 1H NMR (DMSO-d6) Sample->NMR_H Check_Aldehyde Check Aldehyde Peak (~10 ppm) NMR_H->Check_Aldehyde Check_Oxime Check Oxime Peak (8.0 - 8.5 ppm) Check_Aldehyde->Check_Oxime Absent Fail REPROCESS (Recrystallize from EtOH/H2O) Check_Aldehyde->Fail Present NMR_B 11B NMR Check_Oxime->NMR_B Present (Singlet) Check_Oxime->Fail Multiple/Broad Pass RELEASE BATCH NMR_B->Pass Single Peak

Figure 2: Quality control workflow ensuring purity and correct isomeric state.

Expected Analytical Data
  • Appearance: White to off-white crystalline powder.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       11.45 (s, 1H, =N-OH ) – Disappears on D2O shake.
      
    • 
       8.35 (s, 1H, CH =N) – Characteristic singlet for the aldoxime.
      
    • 
       8.10 (br s, 2H, B(OH )
      
      
      
      ) – Boronic acid hydroxyls.
    • 
       7.80 – 7.30 (m, 4H, Ar-H ).
      
    • Note: If the spectrum shows a peak ~10.0 ppm, unreacted aldehyde is present.

  • 11B NMR (128 MHz, DMSO-d6):

    • Typically a broad singlet around

      
       30–32 ppm (indicating 
      
      
      
      character).
    • Expert Insight: If the chemical shift moves upfield (toward 10-15 ppm), it indicates strong intramolecular

      
       coordination (tetrahedral character), which is solvent and pH dependent. In DMSO, the solvent often competes for the boron orbital, showing the open form.
      

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is too soluble in EtOH/Water mix.Evaporate more ethanol. Adjust pH to ~5.0 with dilute HCl to suppress ionization of the boronic acid.
Oily Product Impurities or presence of Z-isomer.Triturate with diethyl ether or recrystallize from minimal hot water/ethanol (9:1).
Multiple Spots on TLC Boroxine formation on silica.Add 1% Triethylamine to the TLC eluent to prevent streaking/decomposition of the boronic acid on silica.

References

  • Equilibrium of 2-FPBA: Adamczyk-Woźniak, A., et al. "A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles."[3][6][7][8][9] New Journal of Chemistry, 2007, 31 , 144-154.[7][8][9]

  • Boronic Acid Characterization: Valenzuela, S. A., et al. "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations."[10][11] The Journal of Organic Chemistry, 2022, 87 (22), 15071–15076.[12]

  • Oxime Formation Protocol: "Hydroxylamine Hydrochloride." G-Biosciences Technical Handbook, Protocol 1: Deacetylation (Adapted for Oxime Synthesis).

  • Applications in Medicinal Chemistry: Silva, M.P., et al. "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications."[7] Molecules, 2020, 25 , 4323.[7]

Sources

Application

Application Notes &amp; Protocols: In Situ Preparation and Application of 2-Formylphenylboronic Acid Oximes

Preamble: The Advantage of Proximity in Chemical Reactivity In the realm of chemical synthesis and bioconjugation, the quest for reactions that are both rapid and selective under mild, aqueous conditions is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Advantage of Proximity in Chemical Reactivity

In the realm of chemical synthesis and bioconjugation, the quest for reactions that are both rapid and selective under mild, aqueous conditions is paramount. The formation of oximes from aldehydes and hydroxylamines is a cornerstone reaction, valued for its robustness and bioorthogonality. However, it traditionally requires acidic catalysis to proceed at a practical rate, limiting its utility in pH-sensitive environments such as live cells.

This guide details the synthesis and application of oximes derived from 2-formylphenylboronic acid (2-FPBA). The strategic placement of a boronic acid group ortho to an aldehyde function creates a remarkable intramolecular catalytic system. This proximity effect dramatically accelerates oxime formation, achieving rate constants exceeding 10⁴ M⁻¹s⁻¹ at neutral pH—several orders of magnitude faster than conventional methods.[1][2][3] This allows for the efficient in situ preparation of 2-FPBA oximes, where the product is generated and used in the same pot without the need for isolation. This methodology has unlocked new potentials in dynamic covalent chemistry, bioconjugation, and the development of advanced materials.[4][5]

Foundational Principles: Mechanism of Boron-Assisted Oximation

To fully exploit this reaction, it is crucial to understand the underlying mechanism that confers its exceptional speed and efficiency.

The Conventional Oxime Formation Pathway

Standard oxime formation is a two-step process:

  • Nucleophilic Attack: The hydroxylamine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine (or hemiaminal) intermediate.[6]

  • Dehydration: This intermediate is then dehydrated to yield the final C=N oxime bond. This dehydration step is typically the rate-limiting step and is catalyzed by acid.[6][7]

The Role of the Ortho-Boronic Acid Catalyst

In 2-FPBA, the boronic acid moiety is not a mere spectator. Its empty p-orbital makes it a Lewis acid, perfectly positioned to pre-organize the reactants and stabilize the key transition states.[1]

The accelerated mechanism involves several key interactions:

  • Lewis Acid Activation: The boronic acid can coordinate with the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

  • Intermediate Stabilization: Upon attack by the hydroxylamine, the boronic acid stabilizes the resulting tetrahedral intermediate by forming a five-membered cyclic boronate ester. This intramolecular trapping is a critical factor in the reaction's speed.[8]

  • Facilitated Dehydration: The boronic acid's dynamic coordination chemistry also aids in the proton transfers necessary for the final dehydration step, effectively acting as an intramolecular proton shuttle.[1][2]

The final product is a stable alkoxyiminoboronate (AIB), a six-membered ring structure where a dative N→B bond provides significant stability.[1]

Figure 1: Mechanism of Boron-Assisted Oxime Formation.

Quantitative Analysis: Reaction Kinetics

The profound catalytic effect of the ortho-boronic acid is best illustrated by comparing second-order rate constants.

Aldehyde SubstrateNucleophileConditionsk₂ (M⁻¹s⁻¹)Reference
2-Formylphenylboronic Acid O-BenzylhydroxylaminepH 7.4, 100mM KPi> 1500 [2]
4-Formylphenylboronic AcidO-BenzylhydroxylaminepH 7.4, 100mM KPi< 0.01[2]
BenzaldehydeO-BenzylhydroxylaminepH 7.4, 100mM KPi~0.01[2]
2-PyridinecarboxaldehydeO-BenzylhydroxylaminepH 7.4, 100mM KPi~1.0[2]

Table 1: Comparative second-order rate constants (k₂) for oxime formation. The ortho-positioning of the boronic acid results in a rate acceleration of over 100,000-fold compared to its para-isomer or simple benzaldehyde.

Experimental Protocols

Protocol 1: In Situ Preparation of a 2-FPBA Oxime for Spectroscopic Analysis

This protocol describes the straightforward preparation of an O-benzyloxime derivative in an aqueous buffer, suitable for direct analysis or use in a subsequent reaction.

A. Materials and Reagents:

  • 2-Formylphenylboronic acid (2-FPBA) (FW: 149.96 g/mol )

  • O-Benzylhydroxylamine hydrochloride (FW: 159.61 g/mol )

  • Potassium phosphate buffer (1.0 M, pH 7.4)

  • Sodium hydroxide (1.0 M)

  • Deionized water

  • Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) for stock solutions

B. Instrumentation:

  • Analytical balance

  • pH meter

  • Vortex mixer

  • NMR spectrometer or HPLC system

C. Workflow Diagram:

Workflow_Protocol1 prep_2fpba Prepare 10 mM 2-FPBA Stock in ACN/DMSO mix Mix Reactants: - 50 µL 2-FPBA Stock - 50 µL Hydroxylamine Stock - 400 µL KPi Buffer prep_2fpba->mix prep_hydroxylamine Prepare 10 mM O-Benzylhydroxylamine Stock in dH₂O prep_hydroxylamine->mix prep_buffer Prepare 100 mM KPi Reaction Buffer (pH 7.4) prep_buffer->mix vortex Vortex Briefly (10 seconds) mix->vortex analysis Immediate Analysis: - NMR - HPLC - LC-MS vortex->analysis

Figure 2: Experimental workflow for in situ oxime preparation.

D. Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of 2-FPBA in a minimal amount of ACN or DMSO.

    • Prepare a 10 mM stock solution of O-benzylhydroxylamine hydrochloride in deionized water. Neutralize carefully with 1.0 M NaOH to pH ~7 if necessary.

  • Reaction Setup:

    • In a clean vial, combine 400 µL of 100 mM potassium phosphate buffer (pH 7.4).

    • Add 50 µL of the 10 mM 2-FPBA stock solution.

    • To initiate the reaction, add 50 µL of the 10 mM O-benzylhydroxylamine stock solution. The final concentration of each reactant will be 1 mM.

  • Reaction Execution:

    • Immediately vortex the mixture for 5-10 seconds.

    • The reaction is extremely rapid; conversion is typically >90% within the first minute.[2]

  • Analysis:

    • Immediately transfer the reaction mixture to an appropriate instrument for analysis (e.g., NMR tube, HPLC vial).

    • Confirm product formation by observing the disappearance of the aldehyde proton (~10 ppm) and the appearance of the oxime imine proton (~8.5 ppm) in ¹H NMR, or by a new peak with the expected mass in LC-MS.

Protocol 2: Application in Protein Labeling

This protocol demonstrates the use of in situ oxime formation to label a protein that has been engineered to contain a p-acetylphenylalanine residue (an unnatural amino acid with a ketone handle).

A. Materials and Reagents:

  • Ketone-modified protein (e.g., Protein-pAcF) at 1-5 mg/mL in PBS.

  • Aminooxy-probe (e.g., Aminooxy-biotin or Aminooxy-fluorophore).

  • 2-Formylphenylboronic acid (2-FPBA).

  • Phosphate-buffered saline (PBS), pH 7.4.

B. Rationale: While this protocol doesn't form an oxime of 2-FPBA, it ingeniously uses 2-FPBA as a water-soluble catalyst. The principle is identical: the boronic acid forms a reversible, activated intermediate with the aminooxy-probe, dramatically accelerating its subsequent condensation with the protein's ketone handle.

C. Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of 2-FPBA in DMSO.

    • Prepare a 10 mM stock solution of the aminooxy-probe in DMSO or water.

  • Labeling Reaction:

    • To 100 µL of the protein solution (e.g., at 50 µM), add the aminooxy-probe to a final concentration of 250 µM (5 equivalents).

    • Add the 2-FPBA stock solution to a final concentration of 5 mM (100 equivalents).

    • Incubate the reaction at room temperature or 37°C for 1-2 hours.

  • Purification and Analysis:

    • Remove excess, unreacted probe and catalyst using a desalting column (e.g., PD-10) or spin concentrator equilibrated with PBS.

    • Analyze the labeling efficiency using SDS-PAGE (observing a band shift or using a fluorescent probe) and/or Mass Spectrometry (verifying the mass addition of the probe).

Troubleshooting and Key Considerations

  • Stability of 2-FPBA: Boronic acids can undergo oxidative deboronation, converting the C-B bond to a C-OH group.[9] While generally stable, prolonged exposure to strong oxidants should be avoided. For long-term storage, keep 2-FPBA as a solid under inert gas.

  • Reversibility: The oxime linkage formed is kinetically stable but thermodynamically reversible, with a hydrolysis half-life of several hours to days at neutral pH.[4][5] For applications requiring permanent linkages, this should be considered. Conversely, this dynamic nature is advantageous for self-healing materials or dynamic combinatorial libraries.[5]

  • pH Control: The reaction rate is pH-dependent. While optimal around neutral pH, significant deviations can slow the reaction. Ensure buffers have adequate capacity.

  • Side Reactions: In the presence of certain hydrazines, 2-FPBA can form alternative heterocyclic structures called diazaborines (DABs).[10][11] This is typically not a concern when using hydroxylamines.

References

  • Liberty University. Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University Scholar's Crossing. Available at: [Link].

  • Rainey, R. N., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). Available at: [Link].

  • Schmidt, P., et al. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science, 6(6), 3349-3353. Available at: [Link].

  • ResearchGate. Reaction pathway for oxime formation. ResearchGate. Available at: [Link].

  • Master Organic Chemistry. Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link].

  • Gillingham, D. (2016). The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. Beilstein Journal of Organic Chemistry, 12, 1556-1563. Available at: [Link].

  • ResearchGate. Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. Available at: [Link].

  • ResearchGate. Boronic Acids and Oximes. ResearchGate. Available at: [Link].

  • Han, G. S., & Domaille, D. W. (2021). Tuning the exchange dynamics of boronic acid hydrazones and oximes with pH and redox control. Organic & Biomolecular Chemistry, 19(22), 4986-4991. Available at: [Link].

  • Bane, L. A., et al. (2018). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PLoS ONE, 13(9), e0204339. Available at: [Link].

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Available at: [Link].

  • Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3257. Available at: [Link].

  • ResearchGate. The prototype boron assisted oxime condensation (a), our working... ResearchGate. Available at: [Link].

  • ResearchGate. Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. ResearchGate. Available at: [Link].

  • Schmidt, P., et al. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science, 6(6), 3349-3353. Available at: [Link].

  • American Chemical Society. Dynamic exchange and oxidation reactivity of boronic acid oximes, hydrazones, and diazaborines. ACS Fall 2021. Available at: [Link].

  • Gillingham, D., et al. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Amanote. Available at: [Link].

  • Development of an In Situ Protocol for the Intramolecular Olefination of Oximes. Synfacts, 17(05), 0514. Available at: [Link].

  • Schmidt, P., et al. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science. Available at: [Link].

Sources

Method

Application Note: Oxidative Locking of Boronic Acid Oximes

Executive Summary This guide details the protocol for the oxidative locking of iminoboronates (boronic acid oximes). This methodology solves a fundamental paradox in bioconjugation: the trade-off between reaction kinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the oxidative locking of iminoboronates (boronic acid oximes). This methodology solves a fundamental paradox in bioconjugation: the trade-off between reaction kinetics and product stability.

Standard oxime ligations are stable but slow (requiring acidic pH or high concentrations). Incorporating an ortho-boronic acid moiety accelerates formation by orders of magnitude (


) via intramolecular catalysis. However, this same catalytic effect renders the product susceptible to hydrolysis (reversibility).

The Solution: Post-conjugation treatment with Hydrogen Peroxide (


) oxidizes the boronic acid to a phenol. This removes the intramolecular catalyst, effectively "locking" the oxime into a kinetically stable state inert to hydrolysis. This protocol is essential for researchers requiring rapid bioconjugation at neutral pH with long-term linkage stability.

Mechanism of Action

The "Oxidative Locking" strategy relies on switching the chemical nature of the ortho-substituent on the aromatic aldehyde.

  • Acceleration (The "Catch"): The ortho-boronic acid coordinates with the incoming

    
    -nucleophile (hydroxylamine), forming a dative B–N bond. This lowers the activation energy, enabling rapid conjugation at neutral pH. The product is a dynamic Iminoboronate .[1][2]
    
  • Locking (The "Hold"): Addition of

    
     selectively oxidizes the Carbon-Boron (C-B) bond to a Carbon-Oxygen (C-O) bond (phenol).
    
  • Result: The phenol cannot coordinate the imine nitrogen effectively. The catalytic machinery is destroyed, leaving a standard, stable oxime linkage.

Pathway Diagram

OxidativeLocking cluster_legend Mechanism Logic Reactants Reactants (2-FPBA + Hydroxylamine) Iminoboronate Iminoboronate (Dynamic/Reversible) Reactants->Iminoboronate Fast Conjugation (B-N Catalysis) Iminoboronate->Reactants Reversible (Equilibrium) LockedProduct Phenolic Oxime (Locked/Stable) Iminoboronate->LockedProduct + H2O2 (Oxidative Locking) Hydrolysis Hydrolyzed Products LockedProduct->Hydrolysis Extremely Slow (Months) Text Boron acts as an accelerator for formation, then is removed to prevent reversal.

Figure 1: The "Accelerate-and-Brake" mechanism.[3] The boronic acid catalyzes rapid equilibrium formation. H2O2 oxidation removes the boron, trapping the molecule in a stable state.

Key Applications

Application AreaRole of Oxidative Locking
Protein-Protein Conjugation Allows rapid assembly of conjugates at low concentrations (

M) without the instability usually associated with fast-exchanging dynamic bonds.
Dynamic Combinatorial Libraries "Freeze" a specific equilibrium distribution of library members once the desired target is bound.
Prodrug Stabilization Synthesize prodrugs using the fast iminoboronate chemistry, then lock them to prevent premature release in the bloodstream.
Surface Functionalization Rapidly functionalize surfaces (e.g., beads, chips) using 2-FPBA anchors, then wash and lock to create permanent displays.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8]
  • Aldehyde Component: 2-Formylphenylboronic acid (2-FPBA) derivative (Target molecule).[3][4]

  • Nucleophile Component: Hydroxylamine derivative (Probe/Drug).

  • Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.4.

    • Note: Avoid buffers containing diols (Tris) or catechols, as they competitively bind the boronic acid.

  • Oxidant: Hydrogen Peroxide (

    
    ), 30% w/w stock.
    
  • Quenching Agent: Methionine or Sodium Pyruvate.

  • Analysis: LC-MS or HPLC.

Protocol Steps
Step 1: Conjugation (Formation of Iminoboronate)

The goal is to reach equilibrium quickly.

  • Dissolve the 2-FPBA derivative in PBS (pH 7.4) to a final concentration of 100

    
    M – 1 mM.
    
    • Co-solvent: If the molecule is hydrophobic, up to 10% DMSO/Acetonitrile is tolerated.

  • Add the Hydroxylamine derivative at a 1:1 to 1.2:1 molar ratio (slight excess of hydroxylamine ensures complete consumption of the aldehyde).

  • Incubate at room temperature (25°C) for 15–30 minutes .

    • Insight: Unlike standard oximes which take hours/days, the boronic acid catalysis drives this to equilibrium in minutes.

  • Verify Formation (Optional): Analyze an aliquot by LC-MS. You should observe the mass of the adduct corresponding to the cyclic iminoboronate (often observed as the dehydrated species

    
     depending on ionization).
    
Step 2: Oxidative Locking

The goal is to convert B-C to C-O.

  • To the reaction mixture, add

    
      to a final concentration of 10 to 50 equivalents  relative to the boronic acid.
    
    • Example: If reaction is 1 mM, add

      
       to 10–50 mM.
      
    • Why Excess? H2O2 oxidation of boronic acids is second-order.[5] Excess ensures rapid "locking" before hydrolysis can occur during the processing steps.

  • Incubate for 15–20 minutes at room temperature.

  • Monitor: The reaction is complete when the boronic acid species disappears and the phenol species appears.

    • Mass Shift: The transformation is

      
      .
      
    • Mass Calculation: Molecular Weight change is roughly

      
       (loss of B, O, H; gain of nothing? No, mechanism is replacement of B(OH)2 with OH).
      
    • Exact Mass Delta: Subtract mass of

      
       (44.83) and add mass of 
      
      
      
      (17.01). Net change:
      
      
      .
Step 3: Quenching and Purification
  • Add L-Methionine (100 eq) or Sodium Pyruvate to quench excess

    
    . This prevents oxidation of sensitive protein residues (like free cysteines or methionines) if working with biomolecules.
    
  • Purify the "Locked" conjugate via Size Exclusion Chromatography (for proteins) or HPLC (for small molecules).

  • Storage: The resulting phenolic oxime is stable at pH 7.4 and can be stored at -20°C.

Validation & Quality Control

Data Interpretation Table
Analytical MethodObservation (Pre-Locking)Observation (Post-Locking)
LC-MS Peak A (Iminoboronate). Mass includes Boron isotope pattern (

ratio

1:4).
Peak B (Phenol). Mass decreases by

28 Da. Boron isotope pattern disappears.

NMR
Broad peak at

10–15 ppm (tetrahedral/coordinated).
No Signal (Boron is removed as boric acid/borate).
Stability Assay Addition of competitive hydroxylamine leads to exchange (new peak appears).Addition of competitive hydroxylamine shows no exchange (Peak B remains constant).
Workflow Diagram

Workflow Step1 1. Mix 2-FPBA & Hydroxylamine (pH 7.4, 15 mins) Step2 2. Confirm Equilibrium (LC-MS: Boron Pattern Visible) Step1->Step2 Step3 3. Add H2O2 (10-50 eq) (Oxidative Locking, 20 mins) Step2->Step3 Step4 4. Quench & Purify (Remove Boric Acid Byproduct) Step3->Step4

Figure 2: Experimental workflow for oxidative locking.

Troubleshooting & Optimization (Expert Insights)

  • Competing Diols: Do not use fructose, glucose, or catechol-containing buffers during Step 1. These form esters with 2-FPBA, inhibiting the catalytic effect required for fast conjugation.

  • Protein Oxidation: If your protein contains sensitive Cysteine or Methionine residues,

    
     can cause side reactions (sulfoxides).
    
    • Mitigation: Use Sodium Perborate as a milder oxidant or strictly control

      
       stoichiometry. Alternatively, perform the locking on a solid support where excess oxidant can be washed away instantly.
      
  • pH Sensitivity: The "locking" works best at pH 7–8. At very acidic pH, the oxidation rate of boronic acids by

    
     decreases.
    

References

  • Iminoboronates: A New Strategy for Reversible Protein Modific

    • Source: Journal of the American Chemical Society (2012)[6]

    • Context: Establishes the fast kinetics and reversibility of the 2-FPBA system.
    • URL:[Link]

  • Tuning the Exchange Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control

    • Source: Organic & Biomolecular Chemistry (2019)
    • to "freeze" (lock)
    • URL:[Link]

  • Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide

    • Source: Journal of the American Chemical Society (2004)
    • Context: Foundational mechanism of Boronic Acid to Phenol oxid
    • URL:[Link]

Sources

Application

Application Note: Generation of Dynamic Combinatorial Libraries Using 2-Formylphenylboronic Acid (2-FPBA)

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of 2-formylphenylboronic acid (2-FPBA) in the generation o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of 2-formylphenylboronic acid (2-FPBA) in the generation of dynamic combinatorial libraries (DCLs). Dynamic combinatorial chemistry (DCC) is a powerful supramolecular approach for the discovery of novel ligands for biological targets and functional molecules. 2-FPBA is a uniquely versatile building block for DCC due to its two distinct functional groups—an aldehyde and a boronic acid—which can participate in two simultaneous, reversible covalent reactions to form complex libraries. This guide details the underlying chemistry, provides step-by-step protocols for library generation and analysis, and explains the causality behind experimental choices, ensuring both scientific rigor and practical utility.

Introduction: The Power of Dynamic Combinatorial Chemistry

Dynamic combinatorial chemistry (DCC) leverages reversible reactions to generate a library of compounds in a state of continuous equilibrium. The composition of this library is responsive to its environment. When a biological target (e.g., a protein or enzyme) is introduced, it can selectively bind to and stabilize the library member with the highest affinity. This binding event shifts the equilibrium of the entire system, leading to the amplification of the best-binding compound. This "template-directed" approach accelerates the discovery of potent ligands by allowing the target itself to select its optimal binding partner from a multitude of theoretical possibilities.

Why 2-Formylphenylboronic Acid (2-FPBA)?

2-FPBA is an ideal scaffold for DCC due to its bifunctional nature. It contains:

  • An aldehyde group , which reversibly reacts with primary amines to form imines (Schiff bases).

  • A boronic acid group , which reversibly reacts with diols to form boronate esters .

This dual reactivity allows for the creation of a "three-component" DCL from a single core molecule, amines, and diols, significantly increasing the structural diversity and complexity of the library from a small set of initial building blocks. The reactions are typically fast, reversible, and occur under mild, aqueous conditions compatible with biological macromolecules.

Reaction Schematics and Workflow

The core of the 2-FPBA based DCL is the simultaneous formation of imine and boronate ester bonds. This process allows the system to sample a wide range of molecular combinations until a stable, target-bound state is achieved.

Reversible Chemistry at the Core

The diagram below illustrates the orthogonal reversible reactions involving 2-FPBA, an amine, and a diol to form a library member.

G cluster_reactants Building Blocks cluster_products DCL Member 2-FPBA 2-Formylphenylboronic Acid CHO B(OH)2 Product Library Member Imine Linkage Boronate Ester Linkage 2-FPBA:f0->Product:f0 + Amine (reversible imine formation) 2-FPBA:f1->Product:f1 + Diol (reversible ester formation) Amine Amine (R-NH2) Diol Diol (R'-(OH)2)

Figure 1: Reversible reactions of 2-FPBA with amines and diols.

Experimental Workflow Overview

The process begins with the selection of building blocks and culminates in the identification of the amplified ligand.

G A 1. Component Selection (2-FPBA, Amines, Diols) B 2. Library Generation (Mix components in buffer) A->B C 3. Equilibration (Allow reactions to reach equilibrium) B->C D 4. Template Addition (Introduce protein target) C->D E 5. Re-equilibration & Amplification (System shifts to favor best binder) D->E F 6. Analysis (LC-MS, NMR) E->F G 7. Hit Identification F->G

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 11B NMR Characterization of Boron Species

Topic: 11B NMR Chemical Shift Analysis: Boronic Acids, Esters, and Oxime Derivatives Ticket ID: B-NMR-1101 Status: Active Support Guide Core Diagnostic Framework: The Hybridization Rule The interpretation of B NMR spectr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 11B NMR Chemical Shift Analysis: Boronic Acids, Esters, and Oxime Derivatives Ticket ID: B-NMR-1101 Status: Active Support Guide

Core Diagnostic Framework: The Hybridization Rule

The interpretation of


B NMR spectra for boronic acids and their derivatives hinges on a single fundamental physical property: Coordination Geometry .

Unlike


 or 

C NMR, where substituent electronegativity drives shifts,

B chemical shifts are primarily dictated by the hybridization state of the boron atom.
  • Tricoordinate Boron (

    
    ):  Electron-deficient with an empty p-orbital. Deshielded. Appears downfield  (typically 20–35 ppm).
    
  • Tetracoordinate Boron (

    
    ):  Octet satisfied via Lewis base coordination (e.g., N
    
    
    
    B dative bond). Shielded. Appears upfield (typically 0–15 ppm).
Reference Data Table
SpeciesHybridizationCoordinationChemical Shift (

, ppm)
Peak Shape
Boronic Acid (

)

Trigonal Planar25 – 35 Broad (Quadrupolar)
Boronic Ester (

)

Trigonal Planar25 – 35 Broad
Boroxine (Anhydride)

Trigonal Planar30 – 36 Broad
Boronate Anion (

)

Tetrahedral0 – 10 Sharp
Boronic Oxime Adduct

Tetrahedral5 – 15 Sharp

(Reference)

Tetrahedral0.00 Sharp

Critical Note on Boronic Oximes: The term "Boronic Oxime" often refers to oxime-functionalized boronic acids or benzoxaboroles (e.g., Tavaborole derivatives). These molecules are designed to form an intramolecular dative bond between the oxime nitrogen and the boron atom. If this bond forms, the signal will shift dramatically upfield to the


 region. 

Troubleshooting Guide (Q&A)

Issue 1: "I synthesized a boronic ester, but I see a peak at 8 ppm. Did the reaction fail?"

Diagnosis: You likely have a tetracoordinate species , not a failed reaction. Explanation: Standard boronic esters (like pinacol esters) are


 and appear around 30 ppm. However, if your ester contains a Lewis basic side chain (like an amine, pyridine, or oxime ) that can coordinate to the boron center, it forms a stable tetrahedral adduct.
Action: 
  • Check your structure for internal Lewis bases (N, O, S).

  • If an oxime group is present near the boron, an intramolecular

    
     bond is likely. The 8 ppm shift confirms the formation of this stable, tetrahedral complex.
    
Issue 2: "My boronic acid peak is extremely broad and hard to integrate."

Diagnosis: This is normal behavior for


 boron  due to Quadrupolar Relaxation.
Explanation: 

B is a quadrupolar nucleus (Spin

).[1][2][3] In an asymmetric electric field (like trigonal planar

geometry), the relaxation time (

) is very short, leading to broad linewidths (

Hz). Action:
  • Do not shim excessively. Shimming will not sharpen a quadrupolar peak beyond its natural linewidth.

  • Increase Line Broadening (LB): Process your FID with an exponential window function (LB = 5–20 Hz) to improve the signal-to-noise ratio (S/N), though this sacrifices resolution.

  • Check for

    
     species:  If the peak is sharp, it is likely an impurity or a tetrahedral adduct, as the symmetric electric field around 
    
    
    
    boron reduces quadrupolar broadening.
Issue 3: "I see a massive, broad hump around 20–30 ppm that obscures my product."

Diagnosis: Borosilicate Glass Interference. Explanation: Standard NMR tubes (Pyrex/borosilicate) contain




. This boron is solid and immobile, creating a very broad background signal centered at

ppm. Action:
  • Use Quartz Tubes: Quartz is boron-free and eliminates this background.

  • Background Subtraction Protocol:

    • Acquire a spectrum of an empty NMR tube (or solvent only) using the exact same parameters.

    • Subtract this FID from your sample's FID.

  • Ignore it (if possible): If your product is sharp (

    
    ) or sufficiently concentrated, it will appear as a distinct peak on top of the glass "rolling baseline."
    

Experimental Workflow: Characterization Logic

The following diagram outlines the decision process for assigning


B signals in boronic acid/oxime chemistry.

B_NMR_Workflow Start Acquire 11B NMR Spectrum CheckShift Check Chemical Shift (δ) Start->CheckShift LowField Downfield (20 - 35 ppm) CheckShift->LowField > 20 ppm HighField Upfield (0 - 15 ppm) CheckShift->HighField < 15 ppm CheckWidth Check Peak Width LowField->CheckWidth Broad Broad (>100 Hz) CheckWidth->Broad Assignment1 Tricoordinate (sp2) Boronic Acid / Ester Broad->Assignment1 Sample Signal Glass Very Broad / Rolling Baseline Borosilicate Glass Background Broad->Glass Background Signal Sharp Sharp Peak (<50 Hz) HighField->Sharp Assignment2 Tetracoordinate (sp3) Boronate / Oxime Adduct Sharp->Assignment2 N->B Coordination

Figure 1: Decision tree for interpreting


B NMR shifts based on hybridization and coordination geometry.

Standard Operating Procedure (SOP) for 11B NMR

To ensure reproducible data when distinguishing esters from oxime adducts, follow this protocol:

  • Sample Preparation:

    • Concentration: High concentration is preferred (

      
       mM) to overcome the glass background if quartz tubes are unavailable.
      
    • Solvent: Non-coordinating solvents (

      
      , 
      
      
      
      ) are best for observing intrinsic coordination. Coordinating solvents (
      
      
      ,
      
      
      ) may force the boron into an
      
      
      solvate, masking the true structure.
  • Acquisition Parameters:

    • Frequency:

      
       MHz (on a 400 MHz instrument).
      
    • Pulse Sequence: Standard single pulse (zg). Decoupling is usually unnecessary unless F or P is present.

    • Sweep Width: Wide (200 ppm) to capture both regions.

    • Pre-scan Delay (D1): Short (0.1 – 0.5 s) is usually sufficient due to fast quadrupolar relaxation.

  • Referencing:

    • External Standard:

      
       in 
      
      
      
      (0.0 ppm).
    • Pro-tip: If you lack an external standard, the borosilicate glass hump is consistently centered at

      
       ppm and can serve as a rough internal reference.
      

References

  • Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag. (The definitive text on Boron NMR).
  • Hall, D. G. (Ed.). (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • SDSU Chemistry Department. (n.d.). 11B NMR Chemical Shifts. San Diego State University.

  • IUPAC. (2001). Nomenclature of Organoboron Compounds. Pure and Applied Chemistry.

Sources

Optimization

Technical Support Center: 2-Formylphenylboronic Acid (2-FPBA)

[1] Product: 2-Formylphenylboronic Acid (CAS: 40138-16-7) Synonyms: 2-Boronobenzaldehyde; o-Formylbenzeneboronic acid; Benzoxaborole (cyclic form) Support Level: Advanced / R&D[1] Introduction: The "Chameleon" Molecule W...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product: 2-Formylphenylboronic Acid (CAS: 40138-16-7) Synonyms: 2-Boronobenzaldehyde; o-Formylbenzeneboronic acid; Benzoxaborole (cyclic form) Support Level: Advanced / R&D[1]

Introduction: The "Chameleon" Molecule

Welcome to the technical support center for 2-Formylphenylboronic Acid (2-FPBA) . If you are experiencing solubility issues or inconsistent reactivity, you are likely battling this molecule's unique ability to shapeshift.[1]

Unlike standard phenylboronic acids, 2-FPBA possesses an aldehyde group at the ortho position.[1] This proximity allows the boronic acid moiety to cyclize with the carbonyl oxygen, forming a hemiacetal known as 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole (or simply benzoxaborole ).[1]

Crucial Insight: In solution, your compound exists in a dynamic equilibrium between the Open Form (aldehyde) and the Closed Form (benzoxaborole). This equilibrium is the root cause of most solubility and reactivity anomalies.

Part 1: Solubility & Dissolution Troubleshooting

Visual Troubleshooting Guide

The following decision tree helps you select the correct dissolution strategy based on your application.

Solubility_Workflow Start START: 2-FPBA Solid App_Type Select Application Start->App_Type Organic Organic Synthesis (Suzuki/Heck) App_Type->Organic Bio Bioconjugation / Aqueous App_Type->Bio Solvent_Org Preferred Solvents: MeOH, DMSO, DMF, THF Organic->Solvent_Org Direct_Aq Direct addition to Water? Bio->Direct_Aq Heat Cloudy? Heat to 40°C (Cyclic form breaks) Solvent_Org->Heat If ppt persists pH_Check Check pH Direct_Aq->pH_Check Low Solubility (<10mM) Base_Add Add mild base (NaHCO3) to pH 8-9 pH_Check->Base_Add pH < 7 Soluble_Ion Soluble Boronate Anion Base_Add->Soluble_Ion Forms Anion

Figure 1: Decision tree for solubilizing 2-FPBA based on solvent system and application.

Frequently Asked Questions: Solubility

Q: I dissolved 2-FPBA in DMSO, but when I added it to my aqueous buffer, it precipitated immediately. Why? A: This is a "Crash-Out" event caused by the hydrophobic nature of the cyclic benzoxaborole form.[1]

  • Mechanism: In pure DMSO, the equilibrium may favor the open form or a solvated species. When diluted into water at neutral or acidic pH (pH < 7), the molecule rapidly cyclizes into the benzoxaborole form, which is less soluble in water than the ionized boronate form.

  • Solution: Ensure your aqueous buffer is at pH 8.0–9.0 before adding the DMSO stock.[1] At this pH, the boron atom ionizes (becoming tetrahedral,

    
    ), which significantly increases water solubility and prevents precipitation.
    

Q: Can I use Tris or HEPES buffer? A: Avoid Tris (Tris(hydroxymethyl)aminomethane).

  • Reason: Tris contains a 1,2-diol (and 1,3-diol) motif.[1] Boronic acids bind reversibly but strongly to diols to form cyclic boronate esters.[1] This will sequester your 2-FPBA, changing its reactivity and effective concentration.[1]

  • Recommended Buffers: Phosphate (PBS), Carbonate, or HEPES (though HEPES can sometimes interact weakly, it is generally safer than Tris).[1]

Q: What is the maximum solubility?

  • DMSO/DMF: > 100 mM (High).[1]

  • Methanol: > 50 mM (Good).[1]

  • Water (pH 7): Low (< 10 mM, variable due to cyclization).

  • Water (pH 9): Moderate to High (forms boronate salt).

Part 2: The Benzoxaborole Equilibrium (Advanced Chemistry)

Understanding the speciation of 2-FPBA is critical for interpreting NMR data and reaction outcomes.[1]

Equilibrium Open Open Form (Aldehyde + Boronic Acid) Reactive in Suzuki Cyclic Closed Form (Benzoxaborole) Dominant at Neutral pH Open->Cyclic Spontaneous (Fast) Anion Boronate Anion (Tetrahedral) Soluble Species Open->Anion pH > pKa (~8.2) + OH- Cyclic->Anion pH > pKa Ring Opening

Figure 2: Speciation of 2-FPBA. The closed benzoxaborole form is often the "resting state" in neutral solution, masking the aldehyde.

Technical Deep Dive
  • pKa: The pKa of 2-FPBA is approximately 8.2 [1].[1] However, the acidity of the benzoxaborole form can be higher (lower pKa) due to ring strain.

  • NMR Confusion: If you take an NMR in wet DMSO or CD3OD, you may see broadened peaks or dual sets of peaks.[1] This is not impurity; it is the tautomeric exchange between the open aldehyde and the closed hemiacetal.

Part 3: Reaction Optimization (Suzuki-Miyaura)

Q: My Suzuki coupling yield is low (<20%). I suspect the catalyst is dead, but it works with other substrates. A: The issue is likely Protodeboronation or Cyclic Stability .

  • Protodeboronation: Ortho-substituted boronic acids are prone to losing the boron group entirely (replaced by H) under basic conditions and high heat.[1]

    • Fix: Lower the reaction temperature (try 60°C instead of 80-100°C). Use a milder base like K3PO4 or Cs2CO3 instead of NaOH/KOH.

  • Cyclization Inhibition: The closed benzoxaborole form is less prone to transmetallation (the step where Boron transfers the organic group to Palladium).

    • Fix: You must shift the equilibrium to the open/anionic form. Ensure your base strength is sufficient to ionize the boron (pH > 8.5) but not so strong that it destroys the aldehyde (Cannizzaro reaction).

Recommended Protocol for 2-FPBA Coupling:

  • Solvent: DME/Water (2:1) or Dioxane/Water (4:1).

  • Base: K2CO3 (2.0 equiv) or K3PO4 (2.0 equiv).[1]

  • Catalyst: Pd(dppf)Cl2 (robust) or Pd(PPh3)4.

  • Temperature: 60–70°C.

  • Additive: If reaction is sluggish, add 1-2 drops of Glycerol .

    • Why? Glycerol forms a boronate ester that can sometimes solubilize the boron species and protect it from protodeboronation, while still allowing transmetallation.

Part 4: Storage & Stability

Q: The powder turned from white/pale yellow to brown. Is it usable? A: No. Brown discoloration indicates oxidation of the aldehyde or polymerization.

  • Boronic acids are air-sensitive. They can oxidize to phenols (C-B bond cleavage) or form anhydrides (boroxines).[1]

  • The Aldehyde is vulnerable. It can auto-oxidize to the carboxylic acid (2-carboxyphenylboronic acid).[1]

Storage Protocol:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Flush with Nitrogen or Argon after use.[1]

  • Container: Tightly sealed. If storing for >1 month, wrap the cap in Parafilm.[1]

Summary of Physicochemical Properties

PropertyValue / BehaviorImplication for User
Molecular Weight 149.94 g/mol Calculation basis.[1][2][3]
pKa ~8.2 (Predicted) [1]Buffer pH must be >8.5 for full aqueous solubility.[1]
Water Solubility pH-dependentLow at pH 7; High at pH > 9.[1]
Dominant Species Benzoxaborole (Cyclic)"Masks" the aldehyde in neutral solution.
Diol Affinity HighDo NOT use Tris or sugar-containing buffers.[1]

References

  • PubChem. (2025).[1][2] 2-Formylphenylboronic acid | C7H7BO3.[1][2] National Library of Medicine.[1] [Link]

  • Adamczyk-Woźniak, A., et al. (2015).[1][4] Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224–5247.[1][4] [Link]

  • Luliński, S., et al. (2007).[1][4] A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. New Journal of Chemistry, 31(1), 144–154.[1][4] [Link]

  • Yoneda Labs. (2025).[1] Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Stability Showdown: 2-FPBA Oxime vs. Hydrazone Linkages for Advanced Bioconjugation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of bioconjugation and drug delivery, the choice of a chemical linker is paramount, dictating the stability, efficac...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug delivery, the choice of a chemical linker is paramount, dictating the stability, efficacy, and safety of the final construct. Among the arsenal of reversible covalent bonds, those formed with 2-formylphenylboronic acid (2-FPBA) have garnered significant attention due to their unique reactivity. This guide provides an in-depth, objective comparison of the stability of two prominent 2-FPBA-derived linkages: oximes and hydrazones. By delving into the underlying chemical principles and presenting supporting experimental data, we aim to equip researchers with the critical knowledge needed to select the optimal linker for their specific application.

The Central Role of the Boronic Acid Moiety

The defining feature of 2-FPBA is the ortho-positioning of a boronic acid relative to a formyl group. This arrangement is not merely a structural curiosity; it is a functional design that profoundly influences the kinetics of both the formation and cleavage of imine-type bonds. The boronic acid can act as an intramolecular catalyst, accelerating the reaction rates for both hydrazone and oxime formation by orders of magnitude compared to simple benzaldehydes.[1][2] This catalytic effect, however, also extends to the reverse reaction—hydrolysis—rendering these linkages highly dynamic.[1][3][4]

The dynamic nature of these bonds can be a double-edged sword. While it allows for rapid conjugation under mild, physiological conditions, it also introduces a potential liability: instability.[1][3] Understanding the subtle yet significant differences in the hydrolytic stability between 2-FPBA oximes and hydrazones is therefore crucial for the rational design of stable bioconjugates.

Head-to-Head Stability: A Tale of Two Linkages

Experimental evidence consistently demonstrates that oxime linkages exhibit significantly greater hydrolytic stability compared to their hydrazone counterparts across a range of pH values.[5][6][7][8] This inherent stability advantage is rooted in the fundamental electronic properties of the C=N bond in each respective linkage.

The textbook explanation for this disparity in stability lies in the electronegativity of the atom adjacent to the imine nitrogen.[5][6] In an oxime, the highly electronegative oxygen atom (χO ≈ 3.5) withdraws electron density from the C=N bond, reducing the basicity of the imine nitrogen.[6] This makes the nitrogen less susceptible to protonation, which is the initial and often rate-limiting step in acid-catalyzed hydrolysis.[5][6] Conversely, the nitrogen atom in a hydrazone linkage (χN ≈ 3.0) is less electronegative, resulting in a more electron-rich and readily protonated C=N bond, leading to faster hydrolysis.[6]

A seminal study directly comparing isostructural hydrazones and an oxime revealed that the rate constant for oxime hydrolysis was nearly 1000-fold lower than that for simple hydrazones.[7] While the presence of the 2-FPBA moiety modulates the overall kinetics, the fundamental stability advantage of the oxime linkage is retained.

Quantitative Comparison of Hydrolytic Stability

The following table summarizes the comparative stability of various C=N linkages, highlighting the superior stability of the oxime. The data is presented as relative rates of hydrolysis at a near-neutral pH, with the oxime as the baseline.

Conjugate TypeLinkage StructureRelative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0
Oxime C=N-OH 1
MethylhydrazoneC=N-NHCH₃~600
AcetylhydrazoneC=N-NHC(O)CH₃~300
SemicarbazoneC=N-NHC(O)NH₂~160

Data adapted from a comparative study on isostructural hydrazones and an oxime.[6][9] The rate constant for the oxime is set as the baseline (krel = 1). pD is the equivalent of pH in deuterium oxide.

This substantial difference in hydrolysis rates underscores the oxime's suitability for applications demanding long-term stability in physiological conditions, such as antibody-drug conjugates (ADCs), where premature drug release can lead to off-target toxicity.[5] Hydrazone linkages, on the other hand, may be more appropriate for applications that require pH-sensitive cleavage, for instance, in drug delivery systems designed to release their payload in the acidic environment of endosomes or tumors.[5]

The Diazaborine Wrinkle: A Hydrazone Stabilization Pathway

A unique characteristic of certain hydrazones derived from 2-FPBA is their ability to undergo a subsequent intramolecular cyclization to form a six-membered heterocyclic product known as a diazaborine (DAB).[4][10] This cyclization, which involves the formation of a dative bond between a hydrazone nitrogen and the boron atom, can significantly stabilize the linkage against hydrolysis compared to the open-chain hydrazone.[2][10]

Figure 1. Formation of a 2-FPBA hydrazone and its subsequent cyclization to a more stable diazaborine (DAB) structure.

The formation of the diazaborine is a reversible process, and the equilibrium between the open-chain hydrazone and the cyclized DAB is pH-dependent.[2] While this stabilization mechanism makes 2-FPBA hydrazones more robust than their simple counterparts, their stability generally still does not surpass that of the corresponding 2-FPBA oximes.

Experimental Section: A Protocol for Assessing Hydrolytic Stability

To provide a practical framework for evaluating the stability of 2-FPBA oximes and hydrazones, we present a generalized protocol based on ¹H NMR spectroscopy, a powerful technique for monitoring chemical reactions in real-time.[6][11]

Objective:

To determine and compare the first-order rate constants (k) and half-lives (t₁/₂) for the hydrolysis of a 2-FPBA oxime and a 2-FPBA hydrazone at a physiologically relevant pH.

Materials:
  • 2-formylphenylboronic acid (2-FPBA)

  • Hydroxylamine derivative (e.g., O-methylhydroxylamine)

  • Hydrazine derivative (e.g., Acethydrazide)

  • Deuterated phosphate buffer (e.g., 100 mM, pD 7.4) prepared in D₂O

  • Deuterated formaldehyde (CD₂O) solution (as a scavenger)[6]

  • NMR tubes

  • NMR spectrometer

Experimental Workflow:

G prep 1. Prepare Stock Solutions - 2-FPBA in D2O buffer - Nucleophiles (hydroxylamine/hydrazine) in D2O buffer react 2. Initiate Reaction - Mix 2-FPBA and nucleophile in NMR tube - Allow formation of oxime/hydrazone prep->react monitor 3. Monitor Hydrolysis - Add CD2O scavenger - Acquire 1H NMR spectra at timed intervals react->monitor analyze 4. Data Analysis - Integrate signals (imine vs. aldehyde) - Plot ln([imine]) vs. time monitor->analyze calculate 5. Calculate Kinetics - Determine rate constant (k) from the slope - Calculate half-life (t1/2 = ln(2)/k) analyze->calculate

Figure 2. Experimental workflow for the kinetic analysis of 2-FPBA oxime and hydrazone hydrolysis via ¹H NMR spectroscopy.

Step-by-Step Methodology:
  • Preparation of Reactants: Prepare stock solutions of 2-FPBA, the hydroxylamine derivative, and the hydrazine derivative in the deuterated phosphate buffer (pD 7.4).

  • In Situ Formation of Conjugates: In separate NMR tubes, mix equimolar amounts of the 2-FPBA stock solution with either the hydroxylamine or hydrazine stock solution. Allow the reaction to proceed to completion to form the respective 2-FPBA oxime and 2-FPBA hydrazone. The formation can be confirmed by the appearance of a characteristic imine proton signal in the ¹H NMR spectrum.

  • Initiation of Hydrolysis Monitoring: To each NMR tube containing the pre-formed conjugate, add a 10-fold molar excess of the deuterated formaldehyde (CD₂O) scavenger.[6] The scavenger traps the liberated hydroxylamine or hydrazine, preventing the reverse condensation reaction and ensuring that the observed kinetics correspond solely to the hydrolysis (forward) reaction.[11]

  • NMR Data Acquisition: Immediately after adding the scavenger, begin acquiring a series of ¹H NMR spectra at regular time intervals. The duration and frequency of data collection will depend on the expected stability of the conjugate (more frequent for the less stable hydrazone).

  • Data Analysis: For each spectrum, integrate the signal corresponding to the imine proton (CH =N) of the conjugate and the signal of the aldehydic proton (CH O) of the liberated 2-FPBA.

  • Kinetic Calculations:

    • Calculate the concentration of the remaining conjugate at each time point.

    • Plot the natural logarithm of the conjugate concentration (ln[conjugate]) versus time.

    • The slope of the resulting straight line will be equal to the negative of the first-order rate constant (-k).

    • Calculate the half-life of the conjugate using the equation: t₁/₂ = ln(2)/k.

Conclusion and Future Directions

The selection between a 2-FPBA oxime and a 2-FPBA hydrazone linkage is a critical decision in the design of dynamic covalent systems and bioconjugates. The evidence overwhelmingly supports the superior hydrolytic stability of the oxime linkage, making it the preferred choice for applications requiring long-term integrity in physiological environments.[5][6][7] The 2-FPBA hydrazone, while less stable, offers the potential for pH-sensitive cleavage and can be partially stabilized through diazaborine formation.[10]

Future research may focus on further tuning the stability of these linkages. For instance, oxidation of the boronic acid to a phenol has been shown to dramatically increase the hydrolytic half-life of the resulting oxime from minutes to months, effectively "locking" the conjugate in place.[3][12][13] This redox control adds another layer of versatility to the 2-FPBA platform. By understanding the fundamental principles of stability and employing rigorous analytical methods, researchers can harness the full potential of these remarkable linkers to advance the fields of drug delivery, diagnostics, and materials science.

References

  • Han, G. S., & Domaille, D. W. (2021). Tuning the exchange dynamics of boronic acid hydrazones and oximes with pH and redox control. Organic & Biomolecular Chemistry. [Link]

  • Higgs, P. L., Ruiz-Sánchez, A., et al. (2019). Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Organic & Biomolecular Chemistry. [Link]

  • PharmiWeb.com. (2025). A Comprehensive Overview of Boronic Acids & Derivatives. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Domaille, D. W., et al. (Year). Dynamic exchange and oxidation reactivity of boronic acid oximes, hydrazones, and diazaborines. American Chemical Society. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. PubMed. [Link]

  • Han, G. S., & Domaille, D. W. (2020). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. [Link]

  • SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Semantic Scholar. (2008). Hydrolytic stability of hydrazones and oximes. [Link]

  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. [Link]

  • ChemRxiv. (2020). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. [Link]

  • Han, G. S., & Domaille, D. W. (2020). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. [Link]

  • ResearchGate. (2006). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]

  • Reddit. (2018). Why oximes and hydrazones are much more resistant to hydrolysis compared to imines? [Link]

  • Proceedings of the National Academy of Sciences. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Royal Society of Chemistry. (2021). Materials Chemistry A. [Link]

  • ResearchGate. (2023). Synthesis, Characterization and Hydrolysis Study of the Imine and the Hydrazone of p- nitro benzaldehyde, under Simulated Physiological Conditions. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • ResearchGate. (2018). Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. [Link]

  • Amanote Research. (n.d.). (PDF) Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • National Center for Biotechnology Information. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. [Link]

  • SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • McKinnon, D. D. (2014). Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. [Link]

Sources

Comparative

Reaction Rate Constants for Ortho-Boronic Acid Assisted Oxime Formation

A Publish Comparison Guide for Researchers and Drug Developers Executive Summary: The Kinetic Breakthrough Oxime ligation (reaction between an aldehyde/ketone and an alkoxyamine) is a cornerstone of bioconjugation due to...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Researchers and Drug Developers

Executive Summary: The Kinetic Breakthrough

Oxime ligation (reaction between an aldehyde/ketone and an alkoxyamine) is a cornerstone of bioconjugation due to its chemoselectivity and hydrolytic stability. However, its utility is historically limited by slow reaction kinetics (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) at neutral pH. While aniline catalysis enhances this rate, it requires toxic, millimolar concentrations of the catalyst.

Ortho-boronic acid assistance represents a paradigm shift. By incorporating a boronic acid moiety ortho to the carbonyl group (e.g., 2-formylphenylboronic acid, 2-FPBA), the reaction rate accelerates by orders of magnitude (


) via an intramolecular trap mechanism. This guide objectively compares this technology against traditional methods, providing the kinetic data and protocols necessary for implementation in high-throughput screening and ADCs (Antibody-Drug Conjugates) synthesis.

Mechanistic Analysis: Intramolecular Trapping vs. Nucleophilic Catalysis

To understand the kinetic advantage, one must distinguish the mechanisms.

Aniline Catalysis (The Traditional Route)

Aniline acts as a nucleophilic catalyst.[1] It reacts with the aldehyde to form a protonated Schiff base intermediate (more electrophilic than the aldehyde). The alkoxyamine then attacks this intermediate (transimination), releasing aniline. This is a bimolecular process dependent on high catalyst concentration.

Ortho-Boronic Acid Assistance (The Kinetic Trap)

This is not external catalysis but substrate-assisted ligation . The ortho-boronic acid acts as an intramolecular Lewis acid.

  • Coordination: The boron center coordinates with the oxygen of the incoming nucleophile or the hemiaminal intermediate.

  • Iminoboronate Formation: A dative B–N bond forms, stabilizing the transition state and dramatically lowering the activation energy for dehydration.

  • Product: The final oxime retains the B–N interaction (iminoboronate), which also enhances thermodynamic stability (

    
    ).
    
Diagram 1: Mechanistic Pathways Comparison

MechanismComparison cluster_0 A. Traditional Aniline Catalysis cluster_1 B. Ortho-Boronic Acid Assistance A_Aldehyde Aldehyde A_Schiff Protonated Schiff Base (Activated) A_Aldehyde->A_Schiff + Aniline Slow Step 1 A_Aniline Aniline (Catalyst) A_Oxime Oxime Product A_Schiff->A_Oxime + Alkoxyamine - Aniline (Transimination) B_2FPBA 2-Formylphenylboronic Acid (2-FPBA) B_Intermediate Hemiaminal Boronate (Intramolecular Trap) B_2FPBA->B_Intermediate + Alkoxyamine Fast Coordination B_Iminoboronate Iminoboronate Oxime (B-N Dative Bond) B_Intermediate->B_Iminoboronate Rapid Dehydration (k > 10^3 M^-1 s^-1)

Caption: Comparison of the bimolecular aniline catalysis pathway (A) versus the intramolecular boronic acid trap (B). The B-N dative bond in pathway B stabilizes the transition state.

Comparative Kinetic Data

The following table synthesizes rate constant data (


 or 

) from key literature sources, normalized to neutral pH (7.0–7.4) and ambient temperature.[2][3]
Table 1: Second-Order Rate Constants ( ) for Oxime Ligation
Reaction SystemCatalyst / ConditionsRate Constant (

,

)
Relative SpeedNotes
Uncatalyzed pH 7.0, PBS

1xToo slow for low-concentration biological labeling.
Aniline Catalyzed 10 mM Aniline, pH 7.0

~100xRate depends linearly on [Aniline].
Aniline Catalyzed 100 mM Aniline, pH 7.0

~1,000xHigh [Aniline] is cytotoxic and incompatible with live cells.
2-FPBA (Boron) None (Intramolecular)

~1,000,000x Fastest biocompatible oxime ligation reported.
2-APBA (Boron) None (Intramolecular)

~100,000xKetone derivative (Acetyl). Slower than aldehyde but reversible (DCC applications).

Key Data Insights:

  • Magnitude: 2-FPBA (2-Formylphenylboronic acid) reactions are up to 6 orders of magnitude faster than uncatalyzed reactions.

  • Concentration Independence: Unlike aniline catalysis, the rate enhancement in 2-FPBA is intrinsic to the molecule, not dependent on the concentration of an external additive.

  • pH Robustness: While traditional oxime formation peaks at pH 4.5, boron-assisted ligation remains ultra-fast at physiological pH (7.4), making it ideal for in vivo applications.

Experimental Protocol: Measuring Fast Kinetics

Because 2-FPBA reactions proceed in seconds/minutes at micromolar concentrations, standard UV-Vis cycling is often too slow. Fluorescence Quenching or Stopped-Flow spectrophotometry is recommended.

Protocol: Fluorescence Quenching Kinetics Assay

This protocol validates the rate constant (


) of 2-FPBA reacting with a fluorophore-labeled alkoxyamine (or using the intrinsic fluorescence change of the boronic acid).

Reagents:

  • Substrate A: 2-Formylphenylboronic acid (2-FPBA) [100 µM stock in DMSO].

  • Substrate B: O-Benzylhydroxylamine (or fluorescent analog) [100 µM stock in DMSO].

  • Buffer: 100 mM Phosphate Buffer (pH 7.4).

Workflow:

  • Preparation: Dilute Substrate A and B into the Buffer to final concentrations of 10 µM (pseudo-first-order conditions can be used if one is in 10x excess, but second-order analysis is more precise for 1:1 stoichiometry).

  • Mixing: Rapidly mix equal volumes in a quartz cuvette or stopped-flow cell.

  • Detection: Monitor the decrease in fluorescence (or absorbance at 300-350 nm) over time.

    • Note: 2-FPBA often exhibits fluorescence changes upon converting from the aldehyde to the oxime/iminoboronate.

  • Data Analysis: Fit the decay curve to a second-order integrated rate equation:

    
    
    (For equimolar initial concentrations).
    
Diagram 2: Kinetic Validation Workflow

ExperimentalWorkflow cluster_inputs Preparation Sol_A 2-FPBA Solution (10 µM) Mix Rapid Mixing (Stopped-Flow / Cuvette) Sol_A->Mix Sol_B Alkoxyamine (10 µM) Sol_B->Mix Measure Real-time Monitoring (Fluor/UV-Vis) Mix->Measure t=0 Data Decay Curve Extraction Measure->Data Raw Signal Calc Calculate k_obs (Second Order Fit) Data->Calc Slope = k

Caption: Workflow for determining fast reaction kinetics using stopped-flow or rapid-mixing fluorescence spectroscopy.

Strategic Applications & Biocompatibility

Why Choose Boron-Assisted Ligation?
  • Low Concentration Labeling: The high rate constant allows efficient conjugation even at nanomolar concentrations (e.g., labeling cell-surface receptors), where aniline catalysis fails.

  • Reversibility & Dynamic Combinatorial Chemistry (DCC):

    • The iminoboronate bond is thermodynamically stable but kinetically reversible in the presence of competing nucleophiles (e.g., dopamine or other sugars that bind boron).

    • Gao et al.[4] demonstrated that 2-Acetylphenylboronic acid (2-APBA) derivatives are excellent for dynamic libraries due to this reversibility.

  • No Toxicity: Eliminates the need for aniline, which is toxic to cells and can cause oxidative damage to proteins.

Limitations
  • Sterics: Bulky groups ortho to the boronic acid can hinder the formation of the B-N dative bond.

  • Competition: High concentrations of diols (e.g., fructose, glucose) can competitively bind the boronic acid, potentially inhibiting the acceleration effect, although the B-N bond in the oxime is generally favored.

References

  • Gillingham, D. et al. (2015).[5] Boronic acids facilitate rapid oxime condensations at neutral pH.[5][6][7][8] Chemical Science. [Link]

  • Gao, J. et al. (2015).[5] Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. Chemistry - A European Journal.[5] [Link]

  • Schmidt, P. & Gillingham, D. (2016). The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. Organic & Biomolecular Chemistry. [Link]

  • Dirksen, A. & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. (Reference for Aniline rates). [Link]

  • Bandyopadhyay, A. & Gao, J. (2016). Targeting Biomolecules with Reversible Covalent Chemistry. Current Opinion in Chemical Biology. [Link]

Sources

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(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid
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